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BMS-1001

Cat. No.: B2905482
M. Wt: 594.7 g/mol
InChI Key: UWNXGZKSIKQKAH-SSEXGKCCSA-N
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Description

BMS-1001 is a useful research compound. Its molecular formula is C35H34N2O7 and its molecular weight is 594.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H34N2O7 B2905482 BMS-1001

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O7/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40)/t30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNXGZKSIKQKAH-SSEXGKCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CNC(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CN[C@H](CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BMS-1001: A Technical Guide to its Mechanism of Action as a PD-1/PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1001 is a potent, orally active small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction.[1][2][3] Unlike monoclonal antibody-based therapies that target this pathway, this compound offers the potential for oral administration and improved tissue penetration.[4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its binding kinetics, cellular activity, and the structural basis for its inhibition of the PD-1/PD-L1 axis.

Core Mechanism of Action: Induction of PD-L1 Dimerization

The primary mechanism by which this compound inhibits the PD-1/PD-L1 interaction is through the induction of PD-L1 dimerization.[2] Crystallographic studies have revealed that this compound binds to a hydrophobic pocket at the interface of two PD-L1 molecules, effectively cross-linking them and promoting the formation of a stable dimer.[5][6] This dimerization sterically hinders the binding of PD-1 to PD-L1, thereby preventing the transmission of the inhibitory signal to T cells.[2]

Signaling Pathway: T-Cell Activation Rescue

The engagement of PD-1 on activated T cells by PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell receptor (TCR) signaling. This results in T-cell exhaustion and an impaired anti-tumor immune response. By blocking the PD-1/PD-L1 interaction, this compound restores TCR signaling, leading to T-cell activation, cytokine production, and enhanced anti-tumor immunity.[3]

T_Cell_Activation_Rescue cluster_APC Antigen Presenting Cell / Tumor Cell cluster_T_Cell T Cell cluster_Inhibition Inhibition Pathway PD-L1 PD-L1 PD1 PD-1 PD-L1->PD1 PD-L1_dimer PD-L1 Dimer MHC MHC TCR TCR MHC->TCR Antigen Presentation Activation T-Cell Activation PD1->Activation Inhibition TCR->Activation Signal 1 BMS1001 This compound BMS1001->PD-L1 Binds and Dimerizes

This compound blocks the PD-1/PD-L1 interaction, rescuing T-cell activation.

Quantitative Data

The following table summarizes the key quantitative data for this compound from various in vitro assays.

ParameterValueAssay TypeCell Type/SystemReference
IC50 2.25 nMHomogeneous Time-Resolved Fluorescence (HTRF) Binding AssayCell-free[2]
EC50 253 nMPD-1/PD-L1 Interaction InhibitionCell-free[3]
EC50 33.4 µMCytotoxicityJurkat cells[2]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantitatively measures the ability of this compound to inhibit the binding of PD-1 to PD-L1 in a cell-free system.

Materials:

  • Recombinant human PD-1 protein

  • Recombinant human PD-L1 protein tagged with a donor fluorophore (e.g., Europium cryptate)

  • Anti-PD-1 antibody conjugated to an acceptor fluorophore (e.g., d2)

  • Assay buffer

  • This compound

  • 384-well low volume white plates

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed concentration of tagged PD-L1 and anti-PD-1 antibody to each well of the 384-well plate.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Add a fixed concentration of PD-1 protein to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the HTRF ratio and plot the data against the logarithm of the this compound concentration to determine the IC50 value.

HTRF_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout reagents Prepare Reagents: - Tagged PD-L1 - Ab-conjugated PD-1 - this compound dilutions plate Dispense into 384-well plate reagents->plate incubate Incubate at RT plate->incubate read Read HTRF signal incubate->read analyze Calculate IC50 read->analyze

Workflow for the HTRF-based PD-1/PD-L1 binding assay.
Jurkat NFAT Reporter Assay

This cell-based assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the activation of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway in Jurkat T cells.

Materials:

  • Jurkat T cells stably expressing a luciferase reporter gene under the control of an NFAT response element.

  • CHO cells stably expressing human PD-L1 and a T-cell receptor (TCR) activator (aAPCs).

  • Cell culture medium.

  • This compound.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom tissue culture plates.

Protocol:

  • Seed the aAPC/CHO-K1 cells in a 96-well plate and allow them to adhere.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted this compound or vehicle control to the wells containing the aAPCs.

  • Add the Jurkat-NFAT reporter cells to the wells to initiate co-culture.

  • Incubate the co-culture plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.[3]

  • After incubation, add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the logarithm of the this compound concentration to determine the EC50 value for T-cell activation.

Jurkat_Assay_Workflow cluster_setup Co-culture Setup cluster_incubation Incubation cluster_readout Readout seed_cho Seed aAPC/CHO-K1 cells add_bms Add this compound dilutions seed_cho->add_bms add_jurkat Add Jurkat-NFAT cells add_bms->add_jurkat incubate Incubate for 24h at 37°C add_jurkat->incubate add_luciferase Add Luciferase Reagent incubate->add_luciferase read_luminescence Measure Luminescence add_luciferase->read_luminescence analyze Calculate EC50 read_luminescence->analyze

Workflow for the Jurkat NFAT reporter assay.

Structural Basis of Interaction

The crystal structure of this compound in complex with human PD-L1 (PDB ID: 5NIU) reveals the precise binding interactions.[5] this compound occupies a hydrophobic tunnel formed at the interface of the PD-L1 dimer. Key interactions include:

  • π-π stacking: The 2,3-dihydro-1,4-benzodioxine moiety of this compound engages in π-π stacking interactions with the side chain of Tyr56 from both PD-L1 monomers.

  • Hydrogen bonding: The (2R)-2-amino-3-hydroxypropanoic acid group forms hydrogen bonds with the backbone carbonyls of Asp122 and Tyr123, as well as the side chain of Lys124.[1]

PDL1_Dimerization cluster_PDL1_A PD-L1 Monomer A cluster_PDL1_B PD-L1 Monomer B Tyr56_A Tyr56 Asp122_A Asp122 Tyr123_A Tyr123 Lys124_A Lys124 Tyr56_B Tyr56 BMS1001 This compound BMS1001->Tyr56_A π-π stacking BMS1001->Asp122_A H-bond BMS1001->Tyr123_A H-bond BMS1001->Lys124_A H-bond BMS1001->Tyr56_B π-π stacking

Key interactions of this compound with PD-L1 monomers.

Preclinical In Vivo Data

As of the latest available public information, detailed in vivo preclinical data, including pharmacokinetic, pharmacodynamic, and efficacy studies in animal models for this compound, have not been extensively published in peer-reviewed literature.

Conclusion

This compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction that functions through a distinct mechanism of inducing PD-L1 dimerization. Its ability to restore T-cell activation in vitro highlights its potential as an orally bioavailable cancer immunotherapy. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

The Dimeric Dance: A Technical Guide to BMS-1001 and its Modulation of the PD-L1 Checkpoint

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PD-1/PD-L1 immune checkpoint is a critical regulator of T-cell activation and a key target in oncology. While monoclonal antibodies have demonstrated significant clinical success, the development of small-molecule inhibitors offers the potential for oral administration, improved tumor penetration, and alternative therapeutic options. This technical guide provides an in-depth examination of BMS-1001, a potent small-molecule inhibitor that functions through a unique mechanism: the induction of PD-L1 dimerization. We will delve into the structural basis of this interaction, present key quantitative data, and provide detailed experimental protocols for the assays used to characterize this novel inhibitor.

Introduction: The PD-1/PD-L1 Axis and the Rise of Small-Molecule Inhibitors

The interaction between Programmed Death-1 (PD-1) on activated T-cells and its ligand, Programmed Death-Ligand 1 (PD-L1), on tumor cells, delivers an inhibitory signal that suppresses the anti-tumor immune response.[1] Disrupting this interaction has emerged as a powerful strategy in cancer immunotherapy.[2] Small-molecule inhibitors like this compound represent a promising class of therapeutics that can modulate this pathway.[3][4] Unlike antibodies, these agents offer the potential for oral bioavailability and may overcome some limitations of biologic therapies.[5] this compound distinguishes itself by not directly blocking the PD-1/PD-L1 binding interface in a 1:1 fashion, but rather by inducing the dimerization of PD-L1, thereby preventing its engagement with PD-1.[6]

Mechanism of Action: this compound Induced PD-L1 Dimerization

Crystallographic studies have revealed the intricate mechanism by which this compound drives the formation of a PD-L1 dimer.[7] A single molecule of this compound binds to a hydrophobic pocket at the interface of two PD-L1 molecules.[8] This binding event induces a conformational change, notably the rotation of the Tyr56 sidechain, which transforms a deep hydrophobic pocket into a tunnel-like structure that accommodates the inhibitor.[6][9] This induced fit stabilizes the PD-L1 homodimer, effectively sequestering PD-L1 and preventing its interaction with PD-1 on T-cells.[10][11] This unique mode of action has been corroborated by various biophysical techniques, including NMR titration, size-exclusion chromatography, and chemical cross-linking, all of which demonstrate an increase in the molecular weight of PD-L1 in the presence of this compound.[7]

dot

PDL1_Dimerization cluster_monomer PD-L1 Monomers cluster_dimer PD-L1 Dimerization PDL1_1 PD-L1 PDL1_Dimer PD-L1 Dimer PDL1_1->PDL1_Dimer Induces Dimerization PDL1_2 PD-L1 PDL1_2->PDL1_Dimer BMS1001 This compound BMS1001->PDL1_1 Binds PD1 PD-1 PDL1_Dimer->PD1 Blocks Interaction TCell T-Cell PD1->TCell Engages Inhibition Immune Inhibition TCell->Inhibition Leads to Crystallography_Workflow A PD-L1 Expression & Purification B Complex Formation (PD-L1 + this compound) A->B C Crystallization (Vapor Diffusion) B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F 3D Structure of This compound/PD-L1 Complex E->F SPR_Workflow A Sensor Chip Activation B PD-L1 Immobilization (Ligand) A->B C This compound Injection (Analyte) B->C D Real-time Binding Measurement C->D E Data Analysis (ka, kd, KD) D->E F Binding Kinetics & Affinity Data E->F Cell_Assay_Workflow A Co-culture PD-1 Effector Cells & PD-L1 APCs B Treat with this compound (Dose-Response) A->B C Incubate to Allow T-cell Activation B->C D Add Luciferase Substrate C->D E Measure Luminescence D->E F Calculate EC50 E->F Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PDL1_Dimer PD-L1 Dimer PDL1->PDL1_Dimer PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruits TCR TCR Activation T-Cell Activation TCR->Activation Leads to SHP2->TCR Inhibits Signaling BMS1001 This compound BMS1001->PDL1 Induces Dimerization PDL1_Dimer->PD1 Blocks Interaction

References

BMS-1001: A Technical Guide to a Small-Molecule PD-1/PD-L1 Checkpoint Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-1001, an orally active, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction. This document consolidates key preclinical data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Concepts and Mechanism of Action

This compound is an immune checkpoint inhibitor that disrupts the interaction between PD-1, a receptor expressed on activated T-cells, and its ligand, PD-L1, which can be overexpressed on tumor cells.[1] By binding directly to human PD-L1, this compound prevents the PD-1/PD-L1 engagement, thereby alleviating the inhibitory signal on T-lymphocytes and restoring their anti-tumor activity.[2][3][4]

A key feature of this compound's mechanism is its ability to induce the dimerization of PD-L1.[1][3] X-ray crystallography and in-solution assays have demonstrated that this compound binds within a tunnel-like cavity at the interface of two PD-L1 monomers, stabilizing the dimer and sterically hindering the binding of PD-1.[1][3][5]

cluster_0 T-Cell cluster_1 Tumor Cell cluster_3 This compound Action TCR TCR MHC MHC TCR->MHC Signal 1 PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal Activation T-Cell Activation PDL1->Activation Inhibition BMS1001 This compound BMS1001->PDL1 Binds & Blocks

PD-1/PD-L1 Signaling and this compound Inhibition

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and cell-based assays.

ParameterValueAssay TypeReference
IC50 2.25 nMHomogeneous Time-Resolved Fluorescence (HTRF) Binding Assay[2]
EC50 253 nMT-Cell Receptor (TCR) Activation Assay[6]
EC50 (Toxicity) 33.4 µMMetabolic Activity Assay (Jurkat T-cells)[3]

Table 1: In Vitro and Cellular Potency of this compound

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay was utilized to determine the IC50 value of this compound for the PD-1/PD-L1 interaction.

Objective: To quantify the ability of this compound to disrupt the binding of PD-1 to PD-L1 in a cell-free system.

Methodology:

  • Recombinant human PD-1 and PD-L1 proteins are used. One protein is typically tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

  • When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).

  • This compound is serially diluted and incubated with the PD-1 and PD-L1 proteins.

  • The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • The IC50 value is calculated as the concentration of this compound that inhibits 50% of the HTRF signal, indicating a 50% disruption of the PD-1/PD-L1 interaction.

start Start step1 Incubate Tagged PD-1 and PD-L1 with this compound start->step1 step2 Excite Donor Fluorophore step1->step2 step3 Measure Acceptor Emission (HTRF Signal) step2->step3 end Calculate IC50 step3->end

HTRF Binding Assay Workflow
T-Cell Activation Assay

This cell-based assay was used to determine the EC50 of this compound in a more biologically relevant context.[3][6]

Objective: To measure the ability of this compound to restore T-cell activation that is suppressed by the PD-1/PD-L1 interaction.

Methodology:

  • Cell Lines:

    • Effector Cells (ECs): Jurkat T-cells modified to constitutively express PD-1 and contain a luciferase reporter gene under the control of the NFAT response element (an indicator of TCR activation).[3]

    • Antigen-Presenting Cells (aAPCs): CHO-K1 cells engineered to express both a T-cell receptor (TCR) agonist and PD-L1.[3]

  • Co-culture: aAPCs are co-cultured with ECs. The engagement of the TCR agonist on aAPCs with the TCR on ECs initiates an activation signal, while the PD-L1 on aAPCs engages PD-1 on ECs to deliver an inhibitory signal.

  • Treatment: Increasing concentrations of this compound are added to the co-culture.

  • Incubation: The cells are incubated for 24-48 hours.[3]

  • Readout: The level of T-cell activation is quantified by measuring the luciferase activity.

  • Analysis: The EC50 is determined as the concentration of this compound that restores 50% of the maximal luciferase signal (T-cell activation).

Cytotoxicity Assay

This assay was performed to evaluate the non-specific toxicity of this compound.[3]

Objective: To determine the concentration at which this compound exhibits cytotoxic effects on cells.

Methodology:

  • Jurkat T-cells are seeded in 96-well plates.

  • The cells are exposed to increasing concentrations of this compound for 48 hours.[3]

  • A metabolic activity assay (e.g., MTS or MTT assay) is performed to assess cell viability.

  • The EC50 for toxicity is calculated as the concentration of this compound that reduces cell viability by 50%.

Mechanism of PD-L1 Dimerization

Structural and biophysical studies have revealed that this compound induces the dimerization of PD-L1, which is a key aspect of its inhibitory mechanism.[3]

Process:

  • A molecule of this compound transiently binds to a single PD-L1 monomer.

  • This pre-formed complex then recruits a second PD-L1 molecule.[3]

  • The binding of this compound at the interface of the two PD-L1 molecules stabilizes the dimer.

  • This dimerization sterically prevents PD-1 from accessing its binding site on PD-L1.

PDL1_mono1 PD-L1 Monomer Complex This compound/PD-L1 Complex PDL1_mono1->Complex Binds PDL1_mono2 PD-L1 Monomer Dimer PD-L1 Dimer (Inactive) PDL1_mono2->Dimer BMS1001 This compound BMS1001->Complex Complex->Dimer Recruits

This compound Induced PD-L1 Dimerization

In Vivo and Clinical Data

Currently, there is limited publicly available information regarding the in vivo efficacy, pharmacokinetics, and clinical trial status of this compound. While described as "orally active," specific data on tumor growth inhibition in animal models or its progression into clinical development are not detailed in the reviewed literature.[2]

Conclusion

This compound is a potent, orally active small-molecule inhibitor of the PD-1/PD-L1 interaction. Its mechanism of action, involving the induction of PD-L1 dimerization, represents a distinct approach compared to monoclonal antibody-based checkpoint inhibitors. The provided data and protocols offer a solid foundation for researchers and drug developers working in the field of cancer immunotherapy. Further publication of in vivo and clinical data will be critical to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to BMS-1001 for Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-1001 is a potent, orally bioavailable small-molecule inhibitor of the programmed cell death-ligand 1 (PD-L1) and programmed cell death protein 1 (PD-1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune destruction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in cancer immunotherapy research.

Introduction

The PD-1/PD-L1 axis is a pivotal negative regulator of T-cell activation. The engagement of PD-1 on activated T-cells by its ligand, PD-L1, expressed on various cell types including tumor cells, leads to the suppression of T-cell-mediated immune responses. Small-molecule inhibitors like this compound offer a promising therapeutic alternative to monoclonal antibodies by potentially providing improved tumor penetration and oral bioavailability. This compound binds to human PD-L1, effectively blocking its interaction with PD-1 and thereby restoring anti-tumor T-cell activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

ParameterValueAssay TypeReference(s)
IC50 2.25 nMHomogeneous Time-Resolved Fluorescence (HTRF) Binding Assay[1][2][3]
EC50 253 nMPD-1/PD-L1 Interaction Inhibition (Cell-free)[4]
EC50 (Toxicity) 33.4 µMCytotoxicity in PD-1 Effector Cells[5]

Table 1: In Vitro Efficacy and Toxicity of this compound

Mechanism of Action and Signaling Pathway

This compound functions by directly binding to PD-L1, which induces the dimerization of PD-L1 molecules. This dimerization prevents PD-L1 from interacting with the PD-1 receptor on T-cells. The blockade of the PD-1/PD-L1 interaction abrogates the inhibitory signal transduction cascade within the T-cell, leading to the restoration of T-cell receptor (TCR) signaling, subsequent T-cell activation, and enhanced anti-tumor immunity.

PD-1/PD-L1 Signaling Pathway

PD1_Signaling cluster_Tcell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K PD1 PD-1 SHP2 SHP-2 PD1->SHP2 AKT Akt PI3K->AKT Activation T-Cell Activation (Cytokine Release, Proliferation) AKT->Activation SHP2->PI3K Dephosphorylates MHC MHC MHC->TCR Signal 1 CD80_86 CD80/86 CD80_86->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS1001 This compound BMS1001->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the in vitro binding affinity of this compound to PD-L1 and its ability to inhibit the PD-1/PD-L1 interaction.

Materials:

  • Recombinant human PD-1 protein (e.g., tagged with 6xHis)

  • Recombinant human PD-L1 protein (e.g., tagged with Fc)

  • Anti-6xHis antibody conjugated to HTRF donor fluorophore (e.g., Europium cryptate)

  • Anti-Fc antibody conjugated to HTRF acceptor fluorophore (e.g., d2)

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume white plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add this compound dilutions.

  • Add a pre-mixed solution of recombinant human PD-1 and PD-L1 to each well.

  • Add a pre-mixed solution of the HTRF donor and acceptor antibodies to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 320 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot against the this compound concentration to determine the IC50 value.

HTRF_Workflow start Start prep_bms Prepare this compound Serial Dilutions start->prep_bms add_bms Add this compound to 384-well Plate prep_bms->add_bms add_proteins Add PD-1 and PD-L1 Proteins add_bms->add_proteins add_ab Add HTRF Antibodies add_proteins->add_ab incubate Incubate at RT (1-2 hours) add_ab->incubate read Read Plate on HTRF Reader incubate->read analyze Calculate HTRF Ratio and IC50 read->analyze end End analyze->end

Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.

T-Cell Activation Co-Culture Assay

This cell-based assay evaluates the ability of this compound to restore T-cell activation in the presence of PD-L1-mediated inhibition.

Cell Lines:

  • Effector Cells (ECs): Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.

  • Antigen-Presenting Cells (APCs): CHO-K1 cells engineered to express a T-cell receptor (TCR) activator (e.g., anti-CD3 scFv) and human PD-L1.

Materials:

  • Jurkat-PD-1-NFAT-Luc cells

  • CHO-K1-TCRactivator-PD-L1 cells

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well white, flat-bottom plates

  • Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)

Procedure:

  • Seed the CHO-K1 APCs in a 96-well plate and allow them to adhere.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the this compound dilutions to the wells containing the APCs.

  • Add the Jurkat ECs to the wells to initiate the co-culture. A typical effector-to-target ratio is 1:1.

  • Incubate the co-culture for 6-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the this compound concentration to determine the EC50 for T-cell activation restoration.

TCell_Activation_Workflow start Start seed_apc Seed CHO-K1 APCs in 96-well Plate start->seed_apc prep_bms Prepare this compound Serial Dilutions seed_apc->prep_bms add_bms Add this compound to APCs prep_bms->add_bms add_ec Add Jurkat ECs to Initiate Co-culture add_bms->add_ec incubate Incubate 6-24 hours at 37°C add_ec->incubate add_luciferase Add Luciferase Assay Reagent incubate->add_luciferase read_luminescence Measure Luminescence add_luciferase->read_luminescence analyze Plot Data and Determine EC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for the T-cell activation co-culture assay.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of this compound on cells.

Materials:

  • PD-1 Effector Cells (or other relevant cell lines)

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the this compound dilutions.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot against the this compound concentration to determine the EC50 for cytotoxicity.

Conclusion

This compound is a valuable tool for cancer immunotherapy research, demonstrating potent inhibition of the PD-1/PD-L1 interaction and the ability to restore T-cell function in preclinical models. The data and protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and other small-molecule immune checkpoint inhibitors. Careful consideration of the experimental details outlined herein will contribute to the generation of robust and reproducible data in the pursuit of novel cancer immunotherapies.

References

BMS-1001: A Technical Overview of its Binding Affinity to PD-L1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of BMS-1001, a small-molecule inhibitor targeting the Programmed Death-Ligand 1 (PD-L1). The document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for professionals in the field of immuno-oncology.

Quantitative Binding Affinity of this compound to PD-L1

This compound has been characterized as a potent, orally active inhibitor of the human PD-1/PD-L1 immune checkpoint interaction.[1][2][3] Its binding affinity has been quantified using various biochemical and cell-based assays, demonstrating significant potency in disrupting this critical immunosuppressive axis.

Table 1: Biochemical and Cell-Based Assay Data for this compound

ParameterValueAssay TypeSource
IC50 2.25 nMHomogeneous Time-Resolved Fluorescence (HTRF) Binding Assay[1][2][3][4]
EC50 253 nMT-cell Receptor-Mediated Activation of T-lymphocytes[5]
EC50 (Toxicity) 33.4 µMJurkat T-lymphocytes[6]

Mechanism of Action

This compound exerts its therapeutic effect by directly binding to human PD-L1, thereby sterically hindering its interaction with the PD-1 receptor on T-cells.[2][3][6] This blockade alleviates the PD-L1-induced exhaustion of T-lymphocytes, restoring their ability to recognize and eliminate tumor cells.[6] A key feature of this compound's mechanism is its ability to induce the dimerization of PD-L1, a process that is understood to be crucial for its inhibitory activity.[6][7]

Signaling Pathway

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates an inhibitory signaling cascade. This cascade suppresses T-cell receptor (TCR) signaling, leading to T-cell anergy and exhaustion. This compound, by blocking the PD-1/PD-L1 interaction, prevents the initiation of this inhibitory signal, thereby restoring the downstream activation signals originating from the TCR.

PD1_Signaling_Pathway TCR TCR T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->T_Cell_Activation Activates CD28 CD28 CD28->T_Cell_Activation Co-stimulates PD1 PD-1 T_Cell_Exhaustion T-Cell Exhaustion PD1->T_Cell_Exhaustion Promotes PDL1 PD-L1 PDL1->PD1 Binds & Activates BMS1001 This compound BMS1001->PDL1 Binds & Blocks BMS1001->T_Cell_Exhaustion Inhibits

PD-1/PD-L1 Signaling and this compound Inhibition

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the binding and functional activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay is utilized to determine the direct binding affinity of this compound to PD-L1 and its ability to inhibit the PD-1/PD-L1 interaction.

Principle: The assay relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). Tagged PD-1 and PD-L1 proteins are brought into proximity upon binding, resulting in a high FRET signal. An inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, each tagged with a component of the FRET pair (e.g., His-tag and Fc-tag), are prepared in an appropriate assay buffer.

  • Compound Dispensing: Serial dilutions of this compound are dispensed into a low-volume 384-well plate.

  • Protein Addition: A mixture of the tagged PD-1 and PD-L1 proteins is added to the wells containing the compound.

  • Detection Reagent Addition: HTRF detection reagents (e.g., anti-His-Europium and anti-Fc-d2) are added.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Reading: The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

  • Data Analysis: The ratio of the two fluorescence signals is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

HTRF_Workflow Start Start Dispense_Compound Dispense this compound (Serial Dilutions) Start->Dispense_Compound Add_Proteins Add Tagged PD-1 & PD-L1 Proteins Dispense_Compound->Add_Proteins Add_Detection Add HTRF Detection Reagents Add_Proteins->Add_Detection Incubate Incubate at RT Add_Detection->Incubate Read_Plate Read Fluorescence (665nm & 620nm) Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End TCell_Activation_Workflow Start Start Prepare_Cells Prepare PD-1+ Jurkat Cells & PD-L1+ aAPCs Start->Prepare_Cells Plate_Cells Co-culture Jurkat Cells with aAPCs or sPD-L1 Prepare_Cells->Plate_Cells Add_Compound Add this compound (Serial Dilutions) Plate_Cells->Add_Compound Incubate Incubate (e.g., 24h) Add_Compound->Incubate Lyse_and_Assay Add Luciferase Assay Reagent Incubate->Lyse_and_Assay Read_Luminescence Measure Luminescence Lyse_and_Assay->Read_Luminescence Analyze Calculate EC50 Read_Luminescence->Analyze End End Analyze->End

References

Unveiling the Favorable In Vitro Toxicity Profile of BMS-1001: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro toxicity profile of BMS-1001, a potent small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. The following sections detail the molecule's mechanism of action, quantitative toxicity data, and comprehensive experimental protocols for assessing its impact on cell viability and apoptosis, underscoring its low toxicity profile in preclinical settings.

Core Mechanism of Action: PD-1/PD-L1 Inhibition

This compound functions as an immune checkpoint inhibitor by targeting the interaction between PD-1, a receptor expressed on activated T-cells, and its ligand, PD-L1, which can be expressed on tumor cells. By binding to PD-L1, this compound induces its dimerization and sterically hinders its association with PD-1.[1] This blockade disrupts the inhibitory signal that would otherwise suppress T-cell activity, thereby restoring the immune system's ability to recognize and eliminate cancerous cells.[1][2]

Below is a diagram illustrating the signaling pathway inhibited by this compound.

PD1_Pathway PD-1/PD-L1 Signaling Pathway Inhibition by this compound cluster_TCell T-Cell cluster_TumorCell Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 PD1->Activation Inhibition MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS1001 This compound BMS1001->PDL1 Binding and Dimerization

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by this compound.

Quantitative Assessment of In Vitro Efficacy and Toxicity

This compound has demonstrated potent inhibition of the PD-1/PD-L1 interaction in biochemical and cell-based assays. Crucially, this potency is coupled with a low in vitro toxicity profile, indicating a favorable therapeutic window.

ParameterAssay TypeValueCell LineReference
Efficacy
IC50Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay2.25 nMN/A (Cell-free)[3]
EC50PD-1/PD-L1 Blockade Reporter Assay253 nMJurkat (modified)[4]
Toxicity
EC50Metabolic Activity Assay (Cytotoxicity)33.4 µMJurkat (modified)[5]

Detailed Experimental Protocols

To facilitate the replication and validation of the low toxicity profile of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assessment using a Metabolic Assay (e.g., MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line, such as Jurkat T-cells.

Objective: To quantify the dose-dependent impact of this compound on cell viability.

Materials:

  • Jurkat T-cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value for cytotoxicity.

Below is a diagram of the experimental workflow for the cell viability assay.

Viability_Workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Buffer F->G H Incubate Overnight G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability and EC50 I->J

Caption: A typical workflow for assessing cell viability using an MTT assay.

Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Objective: To determine if this compound induces apoptosis.

Materials:

  • Jurkat T-cells (or other suitable cell line)

  • RPMI-1640 medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations (including a concentration approaching the cytotoxic EC50) for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Off-Target Effects and Selectivity

Currently, publicly available data on the comprehensive selectivity profiling of this compound against a broad panel of kinases and other receptors is limited. However, the high EC50 value for cytotoxicity (33.4 µM) compared to its nanomolar potency for PD-L1 inhibition suggests a significant degree of selectivity for its intended target.[3][5] Further investigation into potential off-target binding is a logical next step in the preclinical development of this compound.

Conclusion

The in vitro data for this compound strongly support a favorable low toxicity profile. The significant separation between its high potency in blocking the PD-1/PD-L1 interaction and its low cytotoxicity in relevant cell models highlights its potential as a promising candidate for further development as an orally bioavailable cancer immunotherapy. The experimental protocols provided herein offer a framework for the continued investigation and verification of these findings.

References

Methodological & Application

Application Notes and Protocols for BMS-1001 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1001 is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction, a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1][2][3][4] In a normal physiological context, the binding of PD-L1, often expressed on antigen-presenting cells, to the PD-1 receptor on activated T-cells delivers an inhibitory signal, dampening the immune response to prevent autoimmunity. However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface, leading to the suppression of anti-tumor T-cell activity and enabling immune evasion.

This compound acts by binding directly to PD-L1, inducing its dimerization and thereby preventing its interaction with PD-1.[5] This blockade alleviates the inhibitory signal, restoring T-cell activation and enhancing the immune response against tumor cells. These application notes provide detailed protocols for two key in vitro assays to characterize the activity of this compound: a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay to quantify its binding affinity to PD-L1 and a T-cell activation reporter assay to measure its functional effect on T-cell signaling.

PD-1/PD-L1 Signaling Pathway and Mechanism of this compound

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action for this compound.

PD1_pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_Tcell T-Cell MHC_TCR MHC-TCR Interaction TCR TCR MHC_TCR->TCR Signal 1 PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal Activation T-Cell Activation TCR->Activation Inhibition Inhibition of Activation PD1->Inhibition Inhibition->Activation BMS1001 This compound BMS1001->PDL1 Binding and Dimerization Tcell_workflow start Start plate_prep Coat 96-well plate with anti-CD3 antibody start->plate_prep reagent_prep Prepare this compound dilutions and sPD-L1 solution plate_prep->reagent_prep add_reagents Add this compound and sPD-L1 to the plate reagent_prep->add_reagents add_cells Add cells to the plate add_reagents->add_cells cell_prep Prepare PD-1 Jurkat luciferase reporter cells cell_prep->add_cells incubation Incubate for 24-48 hours add_cells->incubation luciferase_assay Perform luciferase assay incubation->luciferase_assay data_analysis Measure luminescence and analyze data luciferase_assay->data_analysis end End data_analysis->end

References

Application Note: BMS-1001 Cell-Based Assay with Jurkat T-cells

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for a cell-based assay to evaluate the activity of BMS-1001, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1)/Programmed Death-1 (PD-1) protein-protein interaction. The assay utilizes the Jurkat T-cell line, a well-established model for T-lymphocyte signaling. The protocol describes the use of Jurkat T-cells engineered to express a reporter gene (luciferase) under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. Upon T-cell activation, the NFAT pathway is initiated, leading to luciferase expression. This activation can be suppressed by the engagement of PD-1 with PD-L1. This compound's ability to disrupt this interaction restores T-cell activation and subsequent reporter gene expression. This document provides detailed methodologies, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflow for researchers, scientists, and drug development professionals.

Introduction

The interaction between the immune checkpoint receptor PD-1, expressed on activated T-cells, and its ligand PD-L1, often upregulated on tumor cells, leads to the suppression of T-cell activity and is a key mechanism of tumor immune evasion.[1][2][3] Small molecule inhibitors that block the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy. This compound is a potent, orally active small-molecule inhibitor of the PD-1/PD-L1 interaction.[4][5][6][7]

This application note details a robust and reproducible cell-based assay to quantify the potency of this compound in a cellular context. The assay employs Jurkat T-cells, an immortalized human T-lymphocyte cell line, which are a widely used model to study T-cell signaling.[8][9] Specifically, a Jurkat T-cell line expressing PD-1 and an NFAT-luciferase reporter is used. T-cell receptor (TCR) stimulation in these cells, in the presence of PD-L1, leads to an attenuated signal. This compound can relieve this suppression, restoring the NFAT-driven luciferase signal in a dose-dependent manner.[2][10]

Principle of the Assay

The assay is based on the principle of reversing PD-L1-mediated inhibition of T-cell activation. Jurkat T-cells engineered to express both PD-1 and an NFAT-luciferase reporter construct are stimulated via their T-cell receptor. In the presence of PD-L1, the PD-1 pathway is activated, which inhibits TCR signaling and subsequent NFAT-mediated luciferase expression. This compound, by binding to PD-L1, prevents its interaction with PD-1, thus restoring the TCR signaling pathway and leading to an increase in luciferase activity. The luminescence signal is therefore directly proportional to the inhibitory activity of this compound on the PD-1/PD-L1 interaction.

Materials and Reagents

  • Cells:

    • Jurkat E6.1 cells stably expressing human PD-1 and an NFAT-luciferase reporter construct.

    • Antigen-presenting surrogate cells (e.g., CHO cells) constitutively expressing a TCR agonist and human PD-L1, or plates coated with anti-CD3 antibody and recombinant human PD-L1.[10]

  • Small Molecule Inhibitor:

    • This compound

  • Reagents for Cell Culture:

    • RPMI 1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Puromycin or other selection antibiotic, if applicable

  • Reagents for Assay:

    • Recombinant human soluble PD-L1 (sPD-L1) (if not using PD-L1 expressing cells)

    • Anti-CD3 antibody (clone OKT3) (if not using surrogate cells)

    • Luciferase assay reagent (e.g., Bio-Glo Luciferase Assay System)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Luminometer

    • 96-well white, flat-bottom cell culture plates

    • Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

Experimental Protocols

Protocol 1: T-cell Activation Assay using Co-culture with PD-L1 Expressing Cells

This protocol describes the co-culture of PD-1/NFAT-luciferase Jurkat T-cells with surrogate antigen-presenting cells (aAPCs) expressing a TCR agonist and PD-L1.[10]

1. Cell Preparation: a. Culture PD-1/NFAT-luciferase Jurkat T-cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic. b. Culture aAPCs (e.g., CHO cells) expressing a TCR agonist and PD-L1 in their recommended growth medium. c. Harvest and count both cell types. Resuspend Jurkat cells to a final concentration of 50,000 cells per 60 µL in assay medium. d. Seed the aAPCs in a 96-well white, flat-bottom plate and allow them to adhere overnight.

2. Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in assay medium to achieve the desired final concentrations. For example, final concentrations could range from 0.12 µM to 3 µM.[6]

3. Assay Procedure: a. To the 96-well plate with adhered aAPCs, add the diluted this compound solutions. b. Add 60 µL of the Jurkat T-cell suspension to each well. c. Include appropriate controls:

  • Negative control: Jurkat cells and aAPCs without this compound.
  • Positive control: Jurkat cells and aAPCs expressing the TCR agonist but not PD-L1.
  • Vehicle control: Jurkat cells and aAPCs with the highest concentration of DMSO used for compound dilution. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

4. Luminescence Measurement: a. After incubation, allow the plate to equilibrate to room temperature. b. Add luciferase assay reagent to each well according to the manufacturer's instructions. c. Measure luminescence using a luminometer.

Protocol 2: T-cell Activation Assay using Plate-Bound anti-CD3 and Soluble PD-L1

This protocol utilizes plate-bound anti-CD3 antibody for TCR stimulation and soluble PD-L1 to induce inhibition.[6]

1. Plate Coating: a. Coat a 96-well white, flat-bottom plate with 5 µg/mL of anti-CD3 antibody in PBS overnight at 4°C.[6] b. The next day, wash the plate three times with sterile PBS to remove unbound antibody.

2. Compound and Cell Preparation: a. Prepare serial dilutions of this compound in assay medium. b. Prepare a solution of soluble human PD-L1 (sPD-L1) in assay medium. A final concentration of 10 µg/mL (0.6 µM) can be used.[6] c. Harvest and count PD-1/NFAT-luciferase Jurkat T-cells. Resuspend the cells to a final concentration of 50,000 cells per 60 µL in assay medium.

3. Assay Procedure: a. Add the diluted this compound solutions to the anti-CD3 coated plate. b. Add the sPD-L1 solution to the wells. c. Add 60 µL of the Jurkat T-cell suspension to each well. d. Include appropriate controls:

  • No stimulation control: Jurkat cells in a well without anti-CD3.
  • Stimulated control: Jurkat cells in an anti-CD3 coated well without sPD-L1.
  • Inhibited control: Jurkat cells in an anti-CD3 coated well with sPD-L1 but without this compound.
  • Vehicle control: Jurkat cells in an anti-CD3 coated well with sPD-L1 and the highest concentration of DMSO. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

4. Luminescence Measurement: a. Follow the same procedure as in Protocol 1 for luminescence measurement.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The results can be presented as raw luminescence units, fold induction over unstimulated controls, or percentage of inhibition reversal. The EC50 value for this compound, which is the concentration that elicits a half-maximal response, should be calculated from a dose-response curve.

Assay TypeCompoundTargetCell LineReadoutIC50 / EC50Reference
Homogeneous Time-Resolved Fluorescence (HTRF) Binding AssayThis compoundPD-1/PD-L1 Interaction-TR-FRET2.25 nM (IC50)[4][5]
Cell-Based T-cell Activation AssayThis compoundPD-1/PD-L1 InteractionJurkat T-cellsNFAT-luciferase253 nM (EC50)[6]

Table 1: Summary of this compound Potency Data.

Mandatory Visualizations

Signaling Pathway

PD1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_PD1 PD-1 Signaling cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck activates CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 phosphorylates PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits PDL1 PD-L1 PDL1->PD1 binds SHP2->Lck dephosphorylates SHP2->ZAP70 dephosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates NFAT_activation NFAT Activation PLCg1->NFAT_activation leads to Luciferase Luciferase Expression NFAT_activation->Luciferase BMS1001 This compound BMS1001->PDL1 inhibits binding to PD-1

Caption: PD-1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout cluster_analysis Data Analysis prep_cells Prepare Jurkat T-cells (PD-1/NFAT-luc) add_cells Add Jurkat T-cells prep_cells->add_cells prep_plate Coat 96-well plate (Anti-CD3 Ab) add_compound Add this compound to wells prep_plate->add_compound prep_compound Prepare this compound serial dilutions prep_compound->add_compound add_pdl1 Add soluble PD-L1 add_compound->add_pdl1 add_pdl1->add_cells incubate Incubate 24h (37°C, 5% CO2) add_cells->incubate add_reagent Add Luciferase Assay Reagent incubate->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence analyze_data Calculate Fold Change & EC50 read_luminescence->analyze_data

Caption: Experimental workflow for the this compound cell-based assay.

Conclusion

The described cell-based assay provides a reliable and quantitative method for evaluating the activity of this compound and other inhibitors of the PD-1/PD-L1 interaction. The use of a Jurkat T-cell reporter system offers a physiologically relevant context to study the functional consequences of blocking this critical immune checkpoint. This application note serves as a comprehensive guide for researchers to implement this assay in their drug discovery and development efforts.

References

Application Notes and Protocols: BMS-1001 Luciferase Reporter Assay for T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a critical process in the adaptive immune response and a key target for immunotherapies. The PD-1/PD-L1 immune checkpoint pathway is a major regulator of T-cell activity, and its inhibition has shown significant therapeutic success in oncology.[1][2] Small molecule inhibitors of this pathway, such as BMS-1001, offer a promising alternative to antibody-based therapies.[1][2] This document provides detailed application notes and protocols for a luciferase reporter assay to evaluate the efficacy of this compound in restoring T-cell activation by blocking the PD-1/PD-L1 interaction.

The assay utilizes a genetically engineered Jurkat T-cell line that expresses a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[3][4][5] T-cell receptor (TCR) engagement activates the NFAT signaling pathway, leading to the expression of luciferase.[5][6][7] In the presence of PD-L1, this activation is suppressed. This compound, a potent inhibitor of the PD-1/PD-L1 interaction, can alleviate this suppression, resulting in a measurable increase in luciferase activity.[1][8][9] This assay provides a robust and quantitative method for characterizing the bioactivity of this compound and similar compounds.

Signaling Pathway and Assay Principle

T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This, along with co-stimulatory signals, triggers a downstream signaling cascade that leads to the activation of transcription factors, including NFAT. Activated NFAT translocates to the nucleus and induces the transcription of genes involved in T-cell activation and cytokine production.

The PD-1 receptor on T-cells, when engaged by its ligand PD-L1 on APCs or tumor cells, delivers an inhibitory signal that dampens TCR signaling and T-cell activation. This compound is a small molecule that binds to PD-L1, preventing its interaction with PD-1 and thereby restoring the T-cell activation signal.[1][10][11]

In this reporter assay, Jurkat T-cells engineered with an NFAT-luciferase reporter are used as effector cells. T-cell activation is stimulated, for instance, by anti-CD3 antibodies. The addition of soluble PD-L1 (sPD-L1) inhibits this activation. The ability of this compound to reverse this inhibition is quantified by measuring the restored luciferase activity.[1][8]

T_Cell_Activation_and_Inhibition cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell (APC) cluster_Inhibitor Inhibitor TCR TCR NFAT_inactive NFAT (inactive) TCR->NFAT_inactive Activation Signal PD1 PD-1 PD1->NFAT_inactive Inhibition NFAT_active NFAT (active) NFAT_inactive->NFAT_active Nucleus Nucleus NFAT_active->Nucleus Translocation Luciferase Luciferase Expression Nucleus->Luciferase Transcription Antigen Antigen Antigen->TCR Binding PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS1001 This compound BMS1001->PDL1 Blocks Interaction

Diagram 1: T-Cell Activation and PD-1/PD-L1 Inhibition Pathway.

Experimental Workflow

The general workflow for the this compound luciferase reporter assay involves preparing the reporter cells, stimulating T-cell activation, introducing the inhibitory PD-L1, adding the this compound compound, and finally measuring the luciferase signal.

Experimental_Workflow start Start prep_cells Prepare Jurkat-NFAT-Luc Reporter Cells start->prep_cells plate_cells Plate Cells in 96-well Plate prep_cells->plate_cells add_stimulus Add T-Cell Stimulus (e.g., anti-CD3 antibody) plate_cells->add_stimulus add_pdl1 Add Soluble PD-L1 (sPD-L1) add_stimulus->add_pdl1 add_bms1001 Add this compound at various concentrations add_pdl1->add_bms1001 incubate Incubate at 37°C add_bms1001->incubate add_luciferase_reagent Add Luciferase Assay Reagent incubate->add_luciferase_reagent read_luminescence Read Luminescence add_luciferase_reagent->read_luminescence analyze_data Analyze Data (EC50 calculation) read_luminescence->analyze_data end End analyze_data->end

Diagram 2: Experimental Workflow for the this compound Luciferase Reporter Assay.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound in T-cell activation assays.

ParameterValueCell Line/Assay ConditionReference
EC50 (PD-1/PD-L1 Interaction Inhibition) 253 nMCell-free assay[8]
IC50 (HTRF Binding Assay) 2.25 nMHomogeneous Time-Resolved Fluorescence[10][12]
EC50 (Toxicity) 33.4 µMJurkat cells[1]
Effective Concentration Range 0.12 - 3 µMJurkat-NFAT-Luc cells with sPD-L1[8]
Molar Ratios (this compound:sPD-L1) 1:5, 1:2, 2:1, 5:1Jurkat-NFAT-Luc cells with sPD-L1[8]

Detailed Experimental Protocol

This protocol is adapted from established NFAT luciferase reporter assays and tailored for the evaluation of this compound.[3][4][13][14]

Materials:

  • Jurkat-NFAT-Luciferase Reporter Cell Line (e.g., from BPS Bioscience, Promega)[3][4]

  • RPMI 1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Assay Medium: RPMI 1640 + 1% FBS + 1% Penicillin-Streptomycin

  • Anti-CD3 Antibody (e.g., OKT-3)

  • Recombinant Human Soluble PD-L1 (sPD-L1)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well white, clear-bottom assay plates

  • Luciferase Assay System (e.g., Bio-Glo™ Luciferase Assay System, ONE-Step™ Luciferase Assay System)[3][4]

  • Luminometer

Protocol:

  • Cell Culture:

    • Culture Jurkat-NFAT-Luciferase cells in growth medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.

    • Maintain cells in suspension at a density recommended by the supplier.

  • Plate Coating (for anti-CD3 stimulation):

    • Coat the wells of a 96-well white, clear-bottom plate with 5 µg/ml of anti-CD3 antibody in PBS overnight at 4°C.[8]

    • The next day, remove the antibody solution and wash the wells three times with sterile PBS.[8]

  • Cell Plating:

    • Harvest the Jurkat-NFAT-Luciferase cells and resuspend them in assay medium to a final concentration of approximately 0.5 x 10^6 cells/ml.

    • Add 50 µl of the cell suspension (around 25,000 - 40,000 cells) to each well of the antibody-coated plate.[4][13]

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay medium to achieve final concentrations ranging from approximately 0.1 µM to 10 µM. Also, prepare a vehicle control (DMSO in assay medium).

    • Prepare a solution of sPD-L1 in assay medium. A final concentration of 10 µg/ml (0.6 µM) has been previously reported.[8]

    • To the appropriate wells, add 25 µl of the sPD-L1 solution.

    • Add 25 µl of the diluted this compound or vehicle control to the wells. The final volume in each well should be 100 µl.

  • Incubation:

    • Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[4][8] The optimal incubation time may need to be determined empirically.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume, e.g., 100 µl).

    • Incubate at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells) from all experimental readings.

    • Calculate the fold induction of luciferase activity by dividing the signal from the treated wells by the signal from the unstimulated control wells.

    • Plot the fold induction against the concentration of this compound and fit the data to a four-parameter logistic curve to determine the EC50 value.

Logical Relationships of Assay Components

The interplay between the different components of the assay determines the final output. The diagram below illustrates these logical dependencies.

Logical_Relationships TCR_Stimulation TCR Stimulation (e.g., anti-CD3) NFAT_Activation NFAT Pathway Activation TCR_Stimulation->NFAT_Activation Induces PDL1_Inhibition PD-L1 Inhibition PDL1_Inhibition->NFAT_Activation Suppresses BMS1001_Activity This compound Activity BMS1001_Activity->PDL1_Inhibition Blocks Luciferase_Signal Luciferase Signal NFAT_Activation->Luciferase_Signal Drives

Diagram 3: Logical Relationships of Key Assay Components.

References

Application Note: In Vivo Formulation of BMS-1001 using Sodium Carboxymethyl Cellulose (CMC-Na)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the in vivo formulation of BMS-1001, a potent small-molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, using Sodium Carboxymethyl Cellulose (CMC-Na) as a suspending vehicle. Due to its poor aqueous solubility, formulating this compound for in vivo studies presents a significant challenge. This application note offers a step-by-step methodology for preparing a homogeneous and stable suspension suitable for oral administration in preclinical animal models. Additionally, it summarizes the mechanism of action, relevant physicochemical data, and visual workflows to guide researchers in the successful application of this compound in their studies.

Introduction

This compound is a small-molecule inhibitor that effectively blocks the PD-1/PD-L1 immune checkpoint interaction, which is a critical pathway exploited by tumor cells to evade immune surveillance.[1][2][3] By binding to human PD-L1, this compound prevents its engagement with the PD-1 receptor on T-lymphocytes, thereby alleviating T-cell exhaustion and restoring anti-tumor immune responses.[1][4] The development of orally active inhibitors like this compound is of great interest in cancer immunotherapy.

A primary obstacle in the preclinical evaluation of this compound is its hydrophobic nature and consequently poor solubility in aqueous solutions.[5] To overcome this, a formulation strategy is required to ensure consistent and reproducible dosing in animal models. Sodium Carboxymethyl Cellulose (CMC-Na) is a widely used, non-toxic, and inert polymer that forms a viscous aqueous solution, making it an excellent vehicle for suspending insoluble compounds for oral and intraperitoneal administration.[6][7][8] This note details a reliable protocol for preparing a homogeneous suspension of this compound in a 0.5% CMC-Na solution.

Mechanism of Action: PD-1/PD-L1 Inhibition

This compound functions by directly binding to PD-L1, inducing its dimerization and thereby blocking its interaction with the PD-1 receptor on activated T-cells.[2][9] In the tumor microenvironment, cancer cells often upregulate PD-L1, which binds to PD-1 on T-cells, delivering an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. This compound effectively reverses this immunosuppressive signal, restoring the T-cells' ability to recognize and eliminate cancer cells.[4]

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell TUMOR Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction TCELL T-Cell ACTIVATION T-Cell Activation (Tumor Cell Killing) PD1->ACTIVATION Inhibition TCR TCR BMS1001 This compound BMS1001->PDL1

Caption: this compound blocks the PD-L1/PD-1 interaction, preventing T-cell inhibition.

Physicochemical and In Vitro Data

A summary of the key properties of this compound is provided below for reference. This data is essential for calculating appropriate concentrations and understanding the compound's activity.

PropertyValueReference(s)
Molecular Formula C35H34N2O7[3]
Molecular Weight 594.7 g/mol [3]
CAS Number 2113650-03-4[3]
PD-1/PD-L1 IC50 2.25 nM (HTRF binding assay)[2][3]
PD-1/PD-L1 EC50 253 nM[1][5]
Solubility (DMSO) 5.94 mg/mL (9.99 mM) to 50 mg/mL (84.08 mM)[1][3]
Solubility (Ethanol) Insoluble[5]
Solubility (Water) Insoluble[10]
Storage (Powder) 3 years at -20°C[1][3]
Storage (Solvent) 1 year at -80°C[1][3]

Materials and Equipment

  • This compound powder

  • Sodium Carboxymethyl Cellulose (CMC-Na), low or medium viscosity

  • Sterile, purified water (e.g., Milli-Q or equivalent) or saline

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Spatula

  • Glass beaker or flask

  • Graduated cylinder

  • Weighing paper

  • Mortar and pestle (optional, for breaking up clumps)

  • Homogenizer or sonicator (optional, for improved suspension)

Experimental Protocols

Protocol 1: Preparation of 0.5% (w/v) CMC-Na Vehicle

This protocol describes the preparation of the suspending vehicle. A 0.5% concentration is commonly used for rodent studies and provides sufficient viscosity without being difficult to administer via oral gavage.[6][7]

  • Weigh CMC-Na: For 100 mL of vehicle, weigh out 0.5 g of CMC-Na powder.

  • Heat Water: Heat approximately 80 mL of purified water to 60-70°C. This aids in the hydration and dissolution of the CMC-Na polymer.

  • Create Vortex: Place the heated water in a beaker on a magnetic stirrer and create a vortex.

  • Add CMC-Na: Slowly sprinkle the CMC-Na powder into the vortex. Adding it slowly prevents the formation of large, difficult-to-dissolve clumps.

  • Mix Thoroughly: Allow the solution to stir for at least 1-2 hours, or until all particles are fully hydrated and the solution appears translucent and homogeneous. For best results, allow the solution to stir overnight at room temperature.

  • Adjust Volume: Once fully dissolved, transfer the solution to a 100 mL graduated cylinder and add purified water to reach the final volume of 100 mL.

  • Storage: Store the prepared vehicle at 4°C for up to one week.

Protocol 2: Preparation of this compound Suspension (5 mg/mL)

This protocol details the steps to prepare a homogeneous suspension of this compound for in vivo administration. It is critical to prepare this suspension fresh daily to ensure stability and dose accuracy.

  • Calculate Required Mass: Determine the total volume of suspension needed for the experiment. For example, for 10 mL of a 5 mg/mL suspension, you will need 50 mg of this compound.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder.

  • Trituration (Optional): If the powder is clumpy, gently grind it in a mortar and pestle to create a fine, uniform powder.

  • Pre-wet the Powder: Add a small volume (e.g., 1-2 mL) of the 0.5% CMC-Na vehicle to the this compound powder. Mix with a spatula to form a smooth, uniform paste. This step is crucial for preventing clumping when the full volume of vehicle is added.

  • Add Vehicle: Gradually add the remaining 0.5% CMC-Na vehicle to the paste while continuously stirring or vortexing.

  • Homogenize: Mix the suspension thoroughly using a magnetic stirrer for at least 15-30 minutes. For a more uniform suspension, use of a sonicator or homogenizer is recommended.

  • Final Suspension: The final product should be a uniform, homogeneous suspension.[1][5] Keep the suspension under constant, gentle agitation until administration to prevent settling.

Workflow cluster_prep Formulation Workflow A 1. Calculate & Weigh This compound Powder B 2. Add small volume of 0.5% CMC-Na Vehicle A->B C 3. Mix into a uniform paste (Triturate) B->C D 4. Gradually add remaining 0.5% CMC-Na Vehicle C->D E 5. Stir/Homogenize for 15-30 min D->E F 6. Homogeneous Suspension (Ready for Dosing) E->F

Caption: Workflow for preparing the this compound suspension in CMC-Na vehicle.

Administration and Experimental Design Considerations

  • Route of Administration: The described formulation is suitable for oral gavage.

  • Dose Volume: The volume administered should not exceed recommended limits for the animal model (e.g., typically 10 mL/kg for mice).[6]

  • Control Group: It is essential to include a control group that receives only the 0.5% CMC-Na vehicle.[6] This accounts for any potential effects of the vehicle itself on the experimental outcomes.

  • Homogeneity: Ensure the suspension is well-mixed immediately before aspirating each dose to guarantee uniform concentration and accurate dosing.

Troubleshooting

  • Clumping of CMC-Na: Ensure the water is heated and the powder is added slowly to a vortex to prevent this.

  • Compound Aggregation: The pre-wetting step to form a paste is critical. If aggregation persists, sonication may be required.

  • High Viscosity: If the suspension is too thick for the gavage needle, consider using a lower concentration of CMC-Na (e.g., 0.25%) or a wider gauge needle.

References

Application Notes and Protocols for BMS-1001 Administration in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-1001 is a potent and orally bioavailable small molecule inhibitor that targets the programmed death-ligand 1 (PD-L1). It represents a promising alternative to monoclonal antibody-based immunotherapies, offering potential advantages in administration and tissue penetration. These application notes provide detailed protocols for the in vivo administration of this compound in syngeneic mouse models, a critical tool for preclinical immuno-oncology research. Syngeneic models, which utilize immunocompetent mice, are essential for evaluating the efficacy of immunomodulatory agents like this compound.

Mechanism of Action

This compound functions by binding directly to PD-L1, a transmembrane protein expressed on various cell types, including some cancer cells. This binding induces the dimerization of PD-L1 on the cell surface. The dimerization of PD-L1 sterically hinders its interaction with the PD-1 receptor on activated T cells. By blocking the PD-1/PD-L1 axis, this compound prevents the delivery of an inhibitory signal to T cells, thereby restoring their cytotoxic anti-tumor activity. This mechanism effectively alleviates T-cell exhaustion and enhances the host's immune response against the tumor.

BMS_1001_Mechanism_of_Action cluster_tcell T Cell cluster_tumor Tumor Cell PD1 PD-1 Exhaustion T Cell Exhaustion PD1->Exhaustion TCR TCR MHC MHC TCR->MHC Antigen Presentation Activation T Cell Activation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC->Activation BMS1001 This compound BMS1001->PD1 Blocks Interaction BMS1001->PDL1 Binds & Induces Dimerization

Caption: this compound blocks the PD-1/PD-L1 interaction to restore T cell function.

Data Presentation

Quantitative data for this compound and a closely related compound are summarized below.

Table 1: In Vitro Potency of this compound

AssayMetricValue
Homogeneous Time-Resolved Fluorescence (HTRF) BindingIC₅₀2.25 nM
T-Cell Receptor-Mediated ActivationEC₅₀253 nM[1]

Table 2: Example In Vivo Dosing for a Similar BMS PD-L1 Small Molecule Inhibitor (BMS-202)

CompoundMouse StrainTumor ModelAdministration RouteDosageDosing Schedule
BMS-202 (PCC0208025)C57BL/6B16-F10 MelanomaOral Gavage30 or 60 mg/kgTwice Daily

Note: This data is for a structurally related compound and should serve as a starting point for dose optimization studies for this compound.

Experimental Protocols

Establishment of Syngeneic Mouse Models

A generalized workflow for establishing and utilizing syngeneic mouse models for evaluating this compound is presented below.

Syngeneic_Model_Workflow start Start cell_culture 1. Tumor Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomize into Groups monitoring->randomization treatment 5. This compound Administration randomization->treatment efficacy_assessment 6. Efficacy Assessment (Tumor Volume & Survival) treatment->efficacy_assessment immuno_analysis 7. Immunological Analysis (Flow Cytometry, IHC) efficacy_assessment->immuno_analysis end End immuno_analysis->end

Caption: Workflow for in vivo studies of this compound in syngeneic mouse models.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6, BALB/c)

  • Murine tumor cell line syngeneic to the chosen mouse strain (e.g., MC38 for C57BL/6, CT26 for BALB/c)

  • Complete cell culture medium

  • Sterile Phosphate Buffered Saline (PBS)

  • Matrigel (optional)

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Culture: Culture the chosen murine tumor cell line in the appropriate complete medium until it reaches 80-90% confluency.

  • Cell Preparation: Harvest the cells, wash them with sterile PBS, and resuspend them in sterile PBS at a concentration of 1 x 10⁷ cells/mL. For some cell lines, a 1:1 mixture of cell suspension and Matrigel can improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume with calipers every 2-3 days once the tumors are palpable. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Randomization: Once tumors reach an average size of 50-100 mm³, randomize the mice into treatment and control groups.

Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle for solubilization (e.g., 30% PEG400, 0.5% Tween-80, 5% propylene glycol in water)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

Procedure:

  • Formulation Preparation: Prepare the dosing formulation on each day of use. Weigh the required amount of this compound and dissolve it in the appropriate volume of vehicle to achieve the desired concentration (e.g., 3-6 mg/mL for a 30-60 mg/kg dose in a 20g mouse with a 100 µL gavage volume). Ensure complete dissolution, using sonication if necessary.

  • Oral Gavage:

    • Securely restrain the mouse.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound formulation.

    • Carefully remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Assessment of Anti-Tumor Efficacy and Immune Response

Procedure:

  • Tumor Growth Inhibition: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.

  • Survival: Monitor the mice for signs of morbidity and euthanize them when necessary, according to institutional guidelines. Record the date of death for survival analysis.

  • Immunophenotyping by Flow Cytometry:

    • At the end of the study, or at specified time points, euthanize the mice and harvest tumors and spleens.

    • Process the tissues into single-cell suspensions.

    • Stain the cells with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B) and PD-1/PD-L1.

    • Analyze the stained cells using a flow cytometer to quantify different immune cell populations and their activation status.

  • Immunohistochemistry (IHC):

    • Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

    • Section the paraffin-embedded tumors and perform IHC staining for immune cell markers (e.g., CD8, FoxP3) to visualize the infiltration and localization of immune cells within the tumor microenvironment.

References

Determining the Optimal Concentration of BMS-1001 for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-1001 is a potent small-molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint interaction.[1][2] By blocking the binding of PD-L1 to the PD-1 receptor, this compound can restore T-cell activation and enhance anti-tumor immunity.[2] This document provides detailed protocols and guidelines for determining the optimal concentration of this compound for various cell culture applications, including assessing its cytotoxic effects and its ability to modulate immune cell responses.

Mechanism of Action

The PD-1/PD-L1 pathway is a critical regulator of immune responses. PD-1, expressed on activated T cells, binds to its ligand PD-L1, which can be expressed on tumor cells and other cells in the tumor microenvironment.[3][4][5] This interaction delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and allowing cancer cells to evade immune surveillance.[3][5] this compound binds to PD-L1, preventing its interaction with PD-1 and thereby restoring the T-cell's ability to recognize and attack cancer cells.[2]

Data Presentation

The optimal concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. Below are tables summarizing reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound in various assays and cell lines.

Table 1: this compound In Vitro Efficacy

Assay TypeTargetIC50/EC50Reference
Homogeneous Time-Resolved Fluorescence (HTRF) Binding AssayPD-1/PD-L1 InteractionIC50: 2.25 nM[1][2][6]
PD-1/PD-L1 Checkpoint Assay (Jurkat cells)T-cell ActivationEC50: 253 nM

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeAssayIC50/EC50Incubation TimeReference
Jurkat (modified T cells)T-lymphocyteMetabolic Activity AssayEC50: 33.4 µM48 h
A549Lung CarcinomaMTT Assay>10 µM (low cytotoxicity)Not Specified
MDA-MB-231Breast CancerNot SpecifiedIC50 > 75 µM (in 2D culture)72 h[7]
HepG2Hepatocellular CarcinomaNot SpecifiedNot SpecifiedNot Specified

Note: IC50 values for cytotoxicity in cancer cell lines are generally high, indicating low direct toxicity of this compound to these cells. The primary activity of this compound is the modulation of the immune response, which is best assessed in co-culture systems.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 594.7 g/mol , dissolve 5.947 mg in 1 mL of DMSO.

  • Gently vortex or sonicate to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol for Determining Cell Viability (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231, HepG2)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test for cytotoxicity is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol for T-Cell and Cancer Cell Co-Culture Assay

This protocol is designed to assess the ability of this compound to enhance T-cell-mediated cytotoxicity against cancer cells.

Materials:

  • Cancer cell line (e.g., A549, MDA-MB-231, HepG2)

  • Jurkat T-cells (or other suitable T-cell line/primary T-cells)

  • Complete RPMI-1640 medium

  • This compound stock solution (10 mM in DMSO)

  • IFN-γ (optional, to upregulate PD-L1 on cancer cells)

  • 96-well plates

  • Reagents for measuring cytotoxicity (e.g., LDH release assay kit or a cell viability reagent that does not affect T-cells)

Protocol:

  • Cancer Cell Preparation (Target Cells):

    • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.

    • (Optional) To enhance PD-L1 expression, treat the cancer cells with IFN-γ (e.g., 10 ng/mL) for 24 hours prior to co-culture.[8]

  • T-Cell Preparation (Effector Cells):

    • Culture Jurkat T-cells in complete RPMI-1640 medium.

  • Co-Culture and Treatment:

    • After 24 hours of cancer cell seeding (and optional IFN-γ treatment), carefully remove the medium.

    • Add Jurkat T-cells to the wells containing the cancer cells at a desired Effector:Target (E:T) ratio (e.g., 5:1 or 10:1) in a final volume of 200 µL per well.

    • Add serial dilutions of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) to the co-culture wells.

    • Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assessment of Cytotoxicity:

    • Measure the viability of the target cancer cells using a suitable method. An LDH release assay is often preferred as it measures the lysis of target cells. Alternatively, if using a plate reader-based viability assay, ensure it specifically measures the adherent cancer cells and not the suspension T-cells.

  • Data Analysis:

    • Calculate the percentage of specific lysis or the increase in cancer cell death in the this compound treated wells compared to the vehicle control.

    • Plot the results against the this compound concentration to determine the EC50 for enhanced T-cell cytotoxicity.

Visualizations

Signaling Pathway

PD1_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell TCR TCR PI3K PI3K Pathway TCR->PI3K Signal 1 CD28 CD28 CD28->PI3K Signal 2 PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Activation T-Cell Activation (Cytokine Release, Proliferation) PI3K->Activation SHP2->PI3K Inhibition Inhibition of T-Cell Activation SHP2->Inhibition MHC MHC MHC->TCR CD80_86 CD80/86 CD80_86->CD28 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS1001 This compound BMS1001->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_bms Prepare this compound Stock Solution (10 mM in DMSO) treatment Add Serial Dilutions of this compound and Effector Cells (for co-culture) prep_bms->treatment prep_cells Culture and Prepare Target and Effector Cells seeding Seed Target Cells in 96-well Plate prep_cells->seeding seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Viability/Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay readout Measure Absorbance/ Luminescence assay->readout data_analysis Calculate % Viability/Lysis and Determine IC50/EC50 readout->data_analysis

Caption: General experimental workflow for determining the optimal concentration of this compound.

References

Application Notes and Protocols for BMS-1001 in T-Cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing BMS-1001, a small molecule inhibitor of the PD-1/PD-L1 interaction, in T-cell activation assays. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate experimental design and execution.

Mechanism of Action

This compound is a potent inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction.[1][2][3][4] By binding to human PD-L1, this compound blocks its interaction with the PD-1 receptor on T-cells.[3][4] This blockade alleviates the inhibitory signal transduced by the PD-1 pathway, thereby restoring and enhancing T-cell receptor (TCR)-mediated activation, which can be suppressed by both soluble and membrane-bound PD-L1.[1][2][3][4] This mechanism makes this compound a valuable tool for studying the effects of PD-1/PD-L1 blockade on T-cell function in vitro.

PD1_Pathway This compound Mechanism of Action in T-Cell Activation cluster_TCell T-Cell cluster_APC Antigen Presenting Cell (APC) TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD28 CD28 CD28->Activation PD1 PD-1 PD1->Activation MHC MHC MHC->TCR Signal 1 CD80_86 CD80/86 CD80_86->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS1001 This compound BMS1001->PDL1 Inhibition

Caption: this compound inhibits the PD-L1/PD-1 interaction, blocking the inhibitory signal and promoting T-cell activation.

Quantitative Data Summary

The incubation time for this compound in T-cell activation assays can vary depending on the specific cell type, activation method, and the endpoint being measured. The following table summarizes key quantitative parameters from a representative study and provides general guidance for other common assays.

ParameterJurkat T-Cell Luciferase Reporter Assay[1]General T-Cell Proliferation Assay[5][6]General Cytokine Release Assay[7]
Cell Type Jurkat T-cells expressing PD-1 and an NFAT-luciferase reporterPrimary human or mouse T-cells (e.g., PBMCs, purified CD3+)Primary human or mouse T-cells
Stimulation Anti-CD3 antibody coated plates with soluble PD-L1Anti-CD3 and anti-CD28 antibodies, or mitogens (e.g., PHA)Anti-CD3/CD28 antibodies, mitogens, or specific antigens
This compound Conc. 0.12, 0.3, 1.2, and 3 µMTitration recommended (e.g., 0.1 - 10 µM)Titration recommended (e.g., 0.1 - 10 µM)
Incubation Time 24 hours2 - 5 days6 - 96 hours
Readout Luciferase activityProliferation (e.g., CFSE dilution, BrdU incorporation)Cytokine levels (e.g., IFN-γ, TNF-α) by ELISA, CBA, or flow cytometry

Experimental Protocols

Protocol 1: T-Cell Activation Assay Using a Jurkat Reporter Cell Line

This protocol is adapted from a study investigating the effect of this compound on T-cell activation in the presence of soluble PD-L1.[1]

Materials:

  • Jurkat T-cells expressing PD-1 and an NFAT-luciferase reporter

  • 96-well white flat-bottom plates

  • Anti-CD3 antibody

  • Recombinant human soluble PD-L1 (sPD-L1)

  • This compound

  • Luciferase assay system (e.g., Bio-Glo Luciferase Assay System)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Plate Coating:

    • Coat 96-well plates with 5 µg/mL of anti-CD3 antibody in PBS overnight at 4°C.

    • The following day, remove the antibody solution and wash the plates three times with PBS.

  • Cell Preparation:

    • Prepare a solution of this compound at various concentrations (e.g., 0.12, 0.3, 1.2, and 3 µM).

    • Prepare a solution of sPD-L1 to a final concentration of 10 µg/mL.

    • Resuspend Jurkat cells to a density of 50,000 cells per 60 µL.

  • Incubation:

    • Add 15 µL of the this compound solution to the antibody-coated wells.

    • Add the sPD-L1 solution.

    • Add 60 µL of the cell suspension to each well.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Data Acquisition:

    • After the 24-hour incubation, measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

Jurkat_Assay_Workflow Workflow for Jurkat T-Cell Activation Assay A Coat 96-well plate with anti-CD3 antibody overnight B Wash plate with PBS A->B D Add this compound, sPD-L1, and Jurkat cells to wells B->D C Prepare this compound and sPD-L1 solutions C->D E Incubate for 24 hours at 37°C D->E F Measure luciferase activity E->F

Caption: Experimental workflow for the Jurkat T-cell activation reporter assay with this compound.

Protocol 2: General T-Cell Proliferation and Cytokine Analysis from PBMCs

This protocol provides a general framework for assessing the effect of this compound on the proliferation and cytokine production of primary T-cells. Incubation times should be optimized based on the specific donor and experimental goals.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • 96-well round-bottom plates

  • Anti-CD3 antibody

  • Anti-CD28 antibody

  • This compound

  • Cell proliferation dye (e.g., CFSE)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • FACS buffer

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD25)

  • ELISA kit for cytokine of interest (e.g., IFN-γ)

Procedure:

  • PBMC Isolation and Staining:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Label PBMCs with a cell proliferation dye like CFSE according to the manufacturer's protocol.

  • T-Cell Stimulation and Treatment:

    • Seed the labeled PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation (e.g., 1 µg/mL each).

    • Add this compound at desired concentrations. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time for proliferation should be determined empirically.[6]

  • Data Acquisition:

    • Cytokine Analysis: At desired time points (e.g., 24, 48, 72 hours), carefully collect supernatant for cytokine analysis by ELISA or other methods.

    • Proliferation Analysis: After the full incubation period, harvest the cells. Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and activation markers (e.g., CD25). Analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.

PBMC_Assay_Workflow Workflow for PBMC T-Cell Activation Assay A Isolate PBMCs and label with proliferation dye (e.g., CFSE) B Seed PBMCs in 96-well plate A->B C Add anti-CD3/CD28 antibodies and this compound B->C D Incubate for 3-5 days at 37°C C->D E Collect supernatant for cytokine analysis (ELISA) D->E F Harvest cells, stain for markers, and analyze proliferation by flow cytometry D->F

Caption: General workflow for assessing T-cell proliferation and cytokine production from PBMCs with this compound.

Concluding Remarks

The provided protocols offer a starting point for investigating the effects of this compound on T-cell activation. It is crucial to optimize parameters such as cell density, antibody concentrations, and incubation times for each specific experimental system. The low toxicity of this compound allows for its use at a range of concentrations to study the dose-dependent effects on T-cell function.[3][4] By carefully designing and executing these assays, researchers can effectively elucidate the immunomodulatory properties of this compound.

References

Troubleshooting & Optimization

BMS-1001 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with BMS-1001. It includes detailed solubility data, troubleshooting advice, experimental protocols, and diagrams of relevant biological pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is practically insoluble in water and ethanol[1][2].

Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue?

A2: Several factors can affect the solubility of this compound in DMSO:

  • Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO[1].

  • Sonication: To aid dissolution, sonication is often recommended. This can help break up any compound aggregates and facilitate solvation[3][4].

  • Compound Form: Ensure you are aware of whether you are using the free base (this compound) or the hydrochloride salt (this compound HCl), as their solubilities may differ.

Q3: Why are there different solubility values reported for this compound in DMSO?

A3: Different suppliers may report varying solubility data due to slight batch-to-batch variations or differences in experimental conditions (e.g., temperature, use of sonication) during in-house testing[2]. It is always best to start with a concentration that is known to be achievable and then optimize if necessary. The reported solubilities for this compound and its hydrochloride salt in DMSO range from 5.94 mg/mL to 50 mg/mL[1][3][4].

Q4: How should I prepare a working solution for cell-based experiments?

A4: For cell-based assays, a concentrated stock solution is typically prepared in DMSO. This stock is then further diluted in your aqueous culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, generally not exceeding 0.1%[3].

Q5: How should I store this compound powder and its stock solutions?

A5:

  • Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years)[3][4].

  • Stock Solutions: Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year[3][4]. For short-term use (within one month), storage at -20°C is also an option[5].

Q6: Can I prepare formulations of this compound for in vivo animal studies?

A6: Yes, specific formulations are required for in vivo administration due to the poor aqueous solubility of this compound. One common method involves first dissolving the compound in DMSO and then using co-solvents. For example, a working solution can be prepared by mixing the DMSO stock with PEG300, followed by Tween-80, and finally adding saline or ddH2O[1][5]. Another approach for oral administration is to create a homogeneous suspension using CMC-Na[2].

Solubility Data

The solubility of this compound can vary depending on the specific form of the compound (free base vs. hydrochloride salt) and the supplier. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound (Free Base)

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO5084.08[1][2]
DMSO2542.04[1]
DMSO5.949.99[4]
WaterInsoluble-[1][2]
EthanolInsoluble-[1][2]

Note: The molecular weight of this compound (free base) is 594.66 g/mol .[6]

Table 2: Solubility of this compound hydrochloride

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO11.518.22[3]

Note: The molecular weight of this compound HCl is 631.11 g/mol .[3]

Experimental Protocols & Methodologies

Protocol: T-Cell Activation Assay with Soluble PD-L1

This protocol is adapted from studies evaluating the ability of this compound to block the inhibitory effect of soluble PD-L1 (sPD-L1) on T-cell activation[1][2].

Objective: To measure the restoration of T-cell receptor (TCR)-mediated T-cell activation in the presence of inhibitory sPD-L1 by this compound.

Materials:

  • Effector Cells (ECs): Jurkat T-cells engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element.

  • Recombinant human sPD-L1.

  • Anti-CD3 antibody.

  • This compound.

  • 96-well white flat-bottom plates.

  • PBS, DMSO.

  • Luciferase assay system (e.g., Bio-Glo).

Methodology:

  • Plate Coating: Coat 96-well plates with 5 µg/mL of anti-CD3 antibody in PBS overnight at 4°C.

  • Washing: Remove the antibody solution and wash the plates three times with PBS. Allow the plates to dry.

  • Compound Preparation: Prepare various concentrations of this compound. Dilute sPD-L1 in PBS (supplemented with penicillin/streptomycin) in the presence of the desired final concentration of this compound or a corresponding volume of DMSO (as a vehicle control).

  • Addition to Plate: Add 15 µL of the sPD-L1/BMS-1001 solution to each well of the antibody-coated plate.

  • Cell Plating: Resuspend the Effector Cells to a concentration of 50,000 cells per 60 µL. Add 60 µL of the cell suspension to each well.

  • Incubation: Culture the cells for 24 hours.

  • Luminescence Reading: Perform the luciferase activity assay according to the manufacturer's instructions to quantify T-cell activation.

Visualizations

Signaling Pathway

This compound is a small-molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). This interaction serves as an immune checkpoint that suppresses T-cell activity. By binding to PD-L1, this compound induces its dimerization and blocks its binding to PD-1, thereby restoring T-cell activation[7][8].

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds TCR_Agonist TCR Agonist (on aAPC) TCR TCR TCR_Agonist->TCR Binds Inhibition Inhibition PD1->Inhibition Triggers Activation T-Cell Activation TCR->Activation Leads to Inhibition->Activation Blocks BMS1001 This compound BMS1001->PDL1 Blocks Interaction

Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.

Experimental Workflow

The following diagram outlines the key steps in the T-Cell Activation Assay used to evaluate the efficacy of this compound.

TCell_Assay_Workflow A 1. Coat Plate with anti-CD3 Ab B 2. Wash Plate A->B C 3. Prepare sPD-L1 +/- this compound B->C D 4. Add Solution to Plate C->D E 5. Add PD-1+ Jurkat Reporter Cells D->E F 6. Incubate for 24 hours E->F G 7. Measure Luciferase Activity F->G

Caption: Workflow for the this compound T-Cell Activation Assay.

References

Technical Support Center: BMS-1001 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of BMS-1001 in in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO at concentrations as high as 50 mg/mL (84.08 mM).[1][3] It is practically insoluble in water and ethanol.[1][3]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration, for example, 10 mM or 50 mg/mL.[1][2] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]

Q3: How should I store the this compound stock solution?

A3: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or 1 year).[2][4][5][6] Ensure the vials are tightly sealed to prevent moisture absorption, which can reduce solubility.[1]

Q4: How do I prepare a working solution of this compound for my cell-based assays?

A4: To prepare a working solution, the DMSO stock solution should be serially diluted in your cell culture medium or an appropriate aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically not exceeding 0.1%, to avoid solvent-induced cytotoxicity.[2] If a higher concentration of DMSO is necessary, a vehicle control experiment should be performed to assess its effect on the cells.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of this compound in aqueous solution. This compound is poorly soluble in aqueous solutions.For in vitro assays requiring aqueous buffers, a formulation with co-solvents may be necessary. One suggested formulation involves a multi-step dilution: first, mix the DMSO stock solution with PEG300, then add Tween-80, and finally, add ddH2O.[1] Always prepare this mixed solution fresh before use.[1]
Difficulty dissolving the this compound powder. The compound may have absorbed moisture, or the solvent may not be of high enough quality.Use fresh, anhydrous DMSO.[1] Gentle warming to 37°C and sonication can aid in dissolution.[2][4]
Inconsistent experimental results. Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. The final DMSO concentration may be affecting the cells.Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[2] Maintain a consistent and low final DMSO concentration across all experimental conditions and include a vehicle control.[2]
Low potency or lack of activity in the assay. The compound may have degraded due to improper storage. The experimental setup may not be optimal for observing the effects of a PD-1/PD-L1 inhibitor.Ensure proper storage of the stock solution at -20°C or -80°C.[2][5] Verify the expression of PD-1 on your effector cells and PD-L1 on your target cells.

Quantitative Data Summary

Solubility of this compound

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO50[1][3]84.08[1][3]
DMSO (hydrochloride)11.5[2]18.22[2]
WaterInsoluble[1][3]-
EthanolInsoluble[1][3]-

Biological Activity

AssayMetricValue
PD-1/PD-L1 Interaction (Cell-free)EC50253 nM[3][4]
Homogeneous Time-Resolved Fluorescence (HTRF) Binding AssayIC502.25 nM[5][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

  • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to facilitate dissolution.[2][4]

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2][5]

Protocol 2: In Vitro T-Cell Activation Assay

This protocol is adapted from studies evaluating the effect of this compound on T-cell activation.[1][3]

  • Plate Coating: Coat a 96-well white flat-bottom plate with an anti-CD3 antibody (e.g., 5 µg/mL in PBS) overnight at 4°C. An isotype control should be used in parallel.

  • Washing: The next day, remove the antibody solution and wash the wells three times with sterile PBS.

  • Preparation of Solutions:

    • Prepare a solution of soluble PD-L1 (sPD-L1) in PBS supplemented with penicillin/streptomycin.

    • Prepare serial dilutions of this compound from the DMSO stock solution in the sPD-L1 solution. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.

  • Treatment: Add 15 µL of the this compound/sPD-L1 solution (or sPD-L1 with vehicle control) to the appropriate wells.

  • Cell Seeding: Add 60 µL of PD-1 expressing effector cells (e.g., Jurkat-PD-1 reporter cells) at a density of 50,000 cells/mL to each well.

  • Incubation: Culture the cells for 24 hours.[1]

  • Readout: Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

Visualizations

PD1_PDL1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and this compound Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PD-L1_monomer1 PD-L1 PD-1 PD-1 PD-L1_monomer1->PD-1 Inhibitory Signal PD-L1_Dimer PD-L1 Dimer PD-L1_monomer2 PD-L1 MHC MHC TCR TCR MHC->TCR Antigen Presentation T_Cell_Inhibition T-Cell Inhibition PD-1->T_Cell_Inhibition T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Signal 1 This compound This compound This compound->PD-L1_monomer1 Binds This compound->PD-L1_monomer2 Binds PD-L1_Dimer->PD-1 Interaction Blocked

Caption: this compound induces PD-L1 dimerization, blocking the PD-1/PD-L1 interaction and T-cell inhibition.

Experimental_Workflow In Vitro T-Cell Activation Assay Workflow Start Start Coat_Plate Coat 96-well plate with anti-CD3 antibody Start->Coat_Plate Wash_Plate Wash plate with PBS Coat_Plate->Wash_Plate Prepare_Solutions Prepare this compound dilutions in sPD-L1 solution Wash_Plate->Prepare_Solutions Add_Treatment Add this compound/sPD-L1 solution to wells Prepare_Solutions->Add_Treatment Add_Cells Add PD-1 expressing effector cells Add_Treatment->Add_Cells Incubate Incubate for 24 hours Add_Cells->Incubate Measure_Signal Measure reporter signal (e.g., Luciferase) Incubate->Measure_Signal End End Measure_Signal->End

Caption: Workflow for assessing this compound activity in a T-cell activation assay.

References

Technical Support Center: Jurkat T-Cell Activation Assays with BMS-1001

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using Jurkat T-cells in activation assays involving the PD-1/PD-L1 inhibitor, BMS-1001.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in a Jurkat T-cell activation assay?

A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2] In a typical Jurkat T-cell activation assay, Jurkat cells engineered to express PD-1 are used. When these cells are co-cultured with antigen-presenting cells (APCs) expressing PD-L1, the PD-1/PD-L1 interaction delivers an inhibitory signal to the T-cell, suppressing activation. This compound binds to PD-L1, preventing its interaction with PD-1 and thereby alleviating this inhibition, which should lead to a measurable increase in T-cell activation.[3][4]

Q2: What are the expected outcomes of a successful experiment using this compound?

A2: In a well-controlled experiment, you should observe a reversal of PD-L1-mediated inhibition of T-cell activation. This can be measured in several ways, including:

  • Increased reporter gene expression: If using Jurkat cells with a reporter construct (e.g., NFAT-luciferase), you should see a dose-dependent increase in luminescence in the presence of this compound compared to a vehicle control (e.g., DMSO).[3][4]

  • Upregulation of activation markers: An increase in the expression of surface markers like CD69 and CD25, measurable by flow cytometry.[5][6][7]

  • Increased cytokine production: Enhanced secretion of cytokines such as IL-2.[7][8]

Q3: What are the key reagents and cell lines needed for this type of assay?

A3: A standard setup includes:

  • Effector Cells: Jurkat T-cells (often the E6-1 clone) engineered to express PD-1 and a reporter gene, such as luciferase under the control of an NFAT response element.[3][9]

  • Antigen-Presenting Cells (APCs): A cell line, such as CHO-K1, that is engineered to express a T-cell receptor (TCR) agonist and PD-L1.[3]

  • T-cell Stimulus: This can be co-culture with the engineered APCs or direct stimulation using anti-CD3/anti-CD28 antibodies or beads.[3][6]

  • PD-1/PD-L1 Inhibitor: this compound dissolved in a suitable solvent like DMSO.[1]

  • Detection Reagents: Luciferase assay substrate or fluorescently-labeled antibodies for flow cytometry.[1][6]

Troubleshooting Guide

Problem 1: No or Low T-Cell Activation Observed

Q: I am not seeing an increase in my activation signal (e.g., luciferase, CD69 expression) after stimulating my Jurkat cells. What could be the problem?

A: This is a common issue that can stem from several sources. Refer to the following troubleshooting steps:

  • Check Cell Health and Culture Conditions:

    • High Cell Debris/Low Viability: Jurkat cells are sensitive, especially after thawing.[8][9] Ensure post-thaw viability is high (>70%). Persistent debris can indicate media exhaustion or apoptosis.[9][10]

    • Excessive Clumping: This can limit nutrient and gas exchange. Try maintaining a cell density below 1 x 10⁶ cells/mL and gently pipetting to disperse clumps.[9]

    • Media Composition: Use RPMI-1640 with 10% heat-inactivated FBS. The quality of FBS can significantly impact cell health.[9]

  • Verify Activation Protocol:

    • Stimulation Reagent Concentration: The concentration of activating agents like anti-CD3/CD28 antibodies or PMA/Ionomycin is critical. These should be optimized for your specific Jurkat clone.[11][12]

    • Incubation Time: Activation marker expression is time-dependent. CD69 is an early marker, while others may require longer stimulation periods (e.g., 24 hours).[7][13]

  • Flow Cytometry Issues:

    • Weak or No Signal: Ensure your flow cytometer's lasers are aligned and compensation is set correctly. The antibody concentration may need to be titrated for optimal signal. For intracellular targets, confirm that your permeabilization protocol is effective.

Problem 2: High Background Signal in Unstimulated or Control Wells

Q: My negative control (unstimulated Jurkat cells) is showing a high activation signal. Why is this happening?

A: High background can confound results and may be caused by:

  • Jurkat Cell Culture Density: Do not allow Jurkat cells to become too dense in culture, as this can lead to spontaneous activation. Subculture them to maintain a density between 2x10⁵ and 4x10⁵ cells/mL.[8]

  • Contamination: Bacterial or mycoplasma contamination can trigger an immune response in your cells. Regularly test your cultures.

  • Flow Cytometry:

    • Non-specific Antibody Binding: Dead cells can non-specifically bind antibodies. Always include a viability dye in your staining panel to exclude them from analysis.[14]

    • Fc Receptor Binding: Use an Fc receptor blocking reagent to prevent non-specific binding of antibodies.

Problem 3: Inconsistent or Unexpected Results with this compound

Q: I'm seeing variable or no effect of this compound in my assay. What should I check?

A: If your activation assay is working but this compound is not producing the expected outcome, consider these points:

  • This compound Solubility and Concentration:

    • This compound is typically dissolved in DMSO. Ensure it is fully dissolved and use fresh dilutions.[1] Poor solubility can lead to inaccurate concentrations.

    • The effective concentration depends on the amount of PD-L1 in your system. The molar ratio of this compound to PD-L1 is a key parameter.[1]

  • Assay Setup:

    • The inhibitory effect of the PD-1/PD-L1 interaction must be established first. Ensure you have a clear window between your positive control (activated Jurkats without PD-L1 inhibition) and your negative control (activated Jurkats with PD-L1 inhibition). This compound's effect can only be measured within this window.

    • The potency of small molecule inhibitors like this compound in cell-based assays might be lower than that of therapeutic antibodies.[4]

Quantitative Data Summary

Table 1: this compound Activity and Recommended Concentrations

ParameterValueCell SystemSource
IC₅₀ 2.25 nMHomogeneous Time-Resolved Fluorescence (HTRF) binding assay[2][15]
EC₅₀ 253 nMPD-1/PD-L1 interaction inhibition (cell-free)[1][16]
In Vitro Assay Concentrations 0.12, 0.3, 1.2, 3 µMJurkat Effector Cells co-cultured with sPD-L1[1][16]

Table 2: Common Jurkat T-Cell Activation Stimuli

StimulusTypical ConcentrationIncubation TimePurposeSource
Anti-CD3 Antibody 5 µg/mL (plate coating)24 hoursTCR/CD3 engagement[1][16]
PMA 10 - 50 ng/mL4 - 24 hoursBypasses TCR to activate Protein Kinase C (PKC)[11][17]
Ionomycin 1 - 2.5 µM4 - 24 hoursCalcium ionophore, increases intracellular calcium[11][18]
Anti-CD3/CD28 Beads Varies by manufacturer24 - 72 hoursMimics physiological T-cell activation[6][13]

Experimental Protocols

Protocol 1: Jurkat T-Cell Activation Assay with this compound

This protocol is adapted from studies evaluating the effect of this compound on T-cell inhibition by soluble PD-L1.[1][16]

Materials:

  • PD-1 expressing Jurkat Effector Cells (ECs) with an NFAT-luciferase reporter

  • Recombinant human soluble PD-L1 (sPD-L1)

  • Anti-CD3 antibody

  • This compound

  • 96-well white, flat-bottom plates

  • Luciferase assay system

Procedure:

  • Plate Coating: Coat 96-well plates overnight at 4°C with 5 µg/mL of anti-CD3 antibody in PBS. An isotype control should be used for negative control wells.

  • Washing: Remove the antibody solution and wash the plates three times with sterile PBS.

  • Compound Preparation: Prepare serial dilutions of this compound in PBS with penicillin/streptomycin. A corresponding volume of DMSO should be used for the vehicle control. Add sPD-L1 to a final concentration of 10 µg/mL.

  • Addition to Plate: Add 15 µL of the sPD-L1/BMS-1001 solution to each well.

  • Cell Plating: Dilute the Jurkat Effector Cells to 50,000 cells per 60 µL and add 60 µL to each well.

  • Incubation: Culture the cells for 24 hours at 37°C and 5% CO₂.

  • Detection: Perform the luciferase activity assay according to the manufacturer's instructions (e.g., Bio-Glo Luciferase Assay System).

Visualizations

T_Cell_Activation_Pathway Simplified T-Cell Activation and PD-1 Inhibition Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Jurkat T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal TCR_Ligand TCR Ligand (e.g., on CHO cells) TCR TCR/CD3 TCR_Ligand->TCR Signal 1 Activation T-Cell Activation (NFAT, IL-2, CD69) PD1->Activation Inhibits TCR->Activation BMS1001 This compound BMS1001->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Assay_Workflow Experimental Workflow for this compound Assay A 1. Coat Plate (Anti-CD3 Ab) B 2. Wash Plate A->B C 3. Prepare & Add This compound + sPD-L1 B->C D 4. Add Jurkat Effector Cells C->D E 5. Incubate (24 hours) D->E F 6. Measure Signal (Luciferase or Flow) E->F

Caption: A typical workflow for a Jurkat T-cell activation assay with this compound.

Troubleshooting_Flowchart Troubleshooting Jurkat Activation Assays Start Start: No/Low T-Cell Activation Q_Cells Are cells healthy? (Low debris, >70% viable) Start->Q_Cells A_Cells_No Action: - Thaw new vial - Optimize culture density - Check media/FBS Q_Cells->A_Cells_No No Q_Stim Is stimulation protocol optimized? Q_Cells->Q_Stim Yes A_Stim_No Action: - Titrate Ab/PMA/Iono conc. - Check incubation time Q_Stim->A_Stim_No No Q_FCM Is readout method working? (e.g., Flow Cytometry) Q_Stim->Q_FCM Yes A_FCM_No Action: - Check instrument settings - Titrate staining antibody - Include viability dye Q_FCM->A_FCM_No No End Problem Resolved Q_FCM->End Yes

Caption: A decision tree for troubleshooting common Jurkat T-cell activation issues.

References

Technical Support Center: Troubleshooting False Positives in HTRF Assays with Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Homogeneous Time-Resolved Fluorescence (HTRF) assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate false positives when screening small molecule libraries.

Frequently Asked Questions (FAQs)

Q1: What is a false positive in the context of an HTRF assay?

A false positive is a result where a small molecule appears to be a "hit" (i.e., it modulates the biological interaction of interest), but this effect is due to interference with the assay technology itself rather than a true biological activity. This can lead to wasted time and resources pursuing compounds that are not genuinely active on the target.

Q2: What are the most common causes of false positives in HTRF assays?

False positives in HTRF assays can be broadly categorized into two groups:

  • Compound-Specific Interference: These are related to the physicochemical properties of the small molecule being tested.

    • Autofluorescence: The compound itself fluoresces at the same wavelength as the HTRF donor (620 nm) or acceptor (665 nm), leading to an artificially high signal.[1]

    • Fluorescence Quenching: The compound absorbs the excitation light or the emission light from the donor or acceptor, leading to a decrease in the measured signal.

    • Light Scattering: Insoluble compounds or aggregates can scatter the excitation light, which can interfere with signal detection.

    • Compound Aggregation: At certain concentrations, some small molecules form aggregates that can non-specifically interact with assay components, leading to either inhibition or an increase in signal.

  • Assay-Specific Interference: These are related to the interaction of the compound with the HTRF assay components.

    • Disruption of Antibody-Tag Interaction: The compound may interfere with the binding of the antibodies used to label the interacting partners to their respective tags (e.g., 6xHis, GST).[2]

    • Direct Interaction with Fluorophores: The compound may directly interact with the europium cryptate (donor) or the d2/XL665 (acceptor) fluorophores, altering their fluorescent properties.

Q3: How can I quickly check for potential false positives during my primary screen?

A key first step is to analyze the raw fluorescence data at both the donor (620 nm) and acceptor (665 nm) emission wavelengths, in addition to the HTRF ratio. A true hit should primarily affect the acceptor's emission at 665 nm without significantly altering the donor's emission at 620 nm.[1][3] Abnormal changes in the 620 nm signal are a strong indication of compound interference.[1][3]

Troubleshooting Guides

Guide 1: Interpreting Raw HTRF Data to Identify Interference

A powerful feature of HTRF is the ability to analyze the raw data from the donor and acceptor emission channels to diagnose potential assay interference.

Table 1: Interpreting Raw HTRF Data for False Positives

Observed Change in HTRF Ratio Change in 665 nm Signal (Acceptor) Change in 620 nm Signal (Donor) Potential Cause of Interference Next Steps
Decrease DecreaseNo significant changePotential True Hit (Inhibition of interaction)Proceed to confirmatory and orthogonal assays.
Increase IncreaseNo significant changePotential True Hit (Stabilization of interaction)Proceed to confirmatory and orthogonal assays.
Decrease DecreaseDecreaseQuenching Compound (absorbs at 665 nm and/or 620 nm)Perform Autofluorescence/Quenching Counter-Screen.
Decrease No significant changeIncreaseDonor Enhancer or Scatter Perform Autofluorescence/Quenching and Light Scattering Counter-Screens.
Increase IncreaseIncreaseAutofluorescent Compound (emits at both wavelengths)Perform Autofluorescence/Quenching Counter-Screen.
Increase IncreaseDecreasePotential Acceptor Enhancer Investigate compound interaction with acceptor fluorophore.
Guide 2: Workflow for Investigating a Potential False Positive

If your initial screen identifies a potential hit, it is crucial to perform a series of validation and counter-screening experiments to confirm that the observed activity is genuine.

False_Positive_Workflow Start Potential 'Hit' from Primary HTRF Screen Check_Raw_Data Analyze Raw Data (665nm vs. 620nm) Start->Check_Raw_Data Interference_Suspected Interference Suspected Check_Raw_Data->Interference_Suspected Abnormal 620nm signal No_Interference No Obvious Interference Check_Raw_Data->No_Interference Normal 620nm signal Counter_Screens Perform Counter-Screens: - Autofluorescence/Quenching - Light Scattering - Compound Aggregation Interference_Suspected->Counter_Screens Orthogonal_Assays Perform Orthogonal Assays: - Fluorescence Polarization (FP) - Surface Plasmon Resonance (SPR) - Isothermal Titration Calorimetry (ITC) No_Interference->Orthogonal_Assays Counter_Screens->Orthogonal_Assays No interference detected False_Positive Identified as False Positive Counter_Screens->False_Positive Interference confirmed Confirmed_Hit Confirmed True Hit Orthogonal_Assays->Confirmed_Hit Activity confirmed Orthogonal_Assays->False_Positive Activity not confirmed

Caption: Troubleshooting workflow for HTRF false positives.

Experimental Protocols for Counter-Screens and Orthogonal Assays

Autofluorescence and Quenching Counter-Screen

Objective: To determine if a test compound is autofluorescent or quenches the HTRF signal.

Methodology:

  • Plate Setup: Prepare a 384-well plate with the following controls:

    • Buffer Blank: Assay buffer only.

    • Donor Only: Assay buffer with the HTRF donor reagent at the same concentration as the primary assay.

    • Acceptor Only: Assay buffer with the HTRF acceptor reagent at the same concentration as the primary assay.

    • Test Compound: Assay buffer with the test compound at the same concentration as the primary assay.

    • Compound + Donor: Assay buffer with the test compound and the HTRF donor reagent.

    • Compound + Acceptor: Assay buffer with the test compound and the HTRF acceptor reagent.

  • Incubation: Incubate the plate for the same duration and at the same temperature as the primary HTRF assay.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both 620 nm and 665 nm.

  • Data Analysis:

    • Autofluorescence: Compare the signal of the "Test Compound" wells to the "Buffer Blank". A significantly higher signal at 620 nm or 665 nm indicates autofluorescence.

    • Quenching: Compare the signal of the "Compound + Donor" wells to the "Donor Only" wells, and the "Compound + Acceptor" wells to the "Acceptor Only" wells. A significantly lower signal in the presence of the compound indicates quenching.

Dynamic Light Scattering (DLS) for Compound Aggregation

Objective: To determine if a test compound forms aggregates at the concentrations used in the HTRF assay.

Methodology:

  • Sample Preparation:

    • Prepare a concentration series of the test compound in the same assay buffer used for the HTRF screen.

    • It is recommended to test concentrations at, above, and below the concentration that showed activity in the primary screen.

    • Filter all buffers and solutions through a 0.22 µm filter to remove dust and other particulates.

  • DLS Measurement:

    • Transfer the prepared compound solutions to a low-volume, clear-bottom 384-well plate suitable for DLS measurements.

    • Use a plate-based DLS instrument to measure the size distribution of particles in each well.

    • Set the instrument to take multiple acquisitions per well to ensure data quality.

  • Data Analysis:

    • Analyze the size distribution plots for each concentration.

    • The presence of particles with a hydrodynamic radius significantly larger than that of a typical small molecule (e.g., >100 nm) is indicative of aggregation.

    • Determine the critical aggregation concentration (CAC), which is the concentration at which aggregates begin to form. If the CAC is at or below the active concentration in the HTRF assay, the compound is likely an aggregator.

Fluorescence Polarization (FP) Orthogonal Assay

Objective: To confirm the binding of a hit compound to the target protein using a different assay technology.

Methodology:

  • Reagent Preparation:

    • Label one of the binding partners (typically the smaller one, such as a peptide) with a fluorescent dye (e.g., fluorescein). This will be the "tracer".

    • The other binding partner is the "target protein".

  • Assay Setup:

    • In a black, low-binding 384-well plate, add a fixed concentration of the fluorescent tracer and the target protein. The concentration of the target protein should be chosen to give a significant FP signal upon binding to the tracer.

    • Add a dilution series of the test compound.

    • Include controls for no binding (tracer only) and maximum binding (tracer + saturating concentration of target protein).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Plate Reading: Read the plate on a microplate reader equipped with fluorescence polarization capabilities, using the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • A true inhibitor will compete with the tracer for binding to the target protein, resulting in a decrease in the fluorescence polarization signal as the concentration of the inhibitor increases.

    • Calculate the IC50 value for the compound from the dose-response curve.

Diagrams of Key Concepts

HTRF_Principle cluster_0 No Interaction cluster_1 Interaction Donor_NoInt Donor (Europium Cryptate) Emission_NoInt Emission (620 nm) Donor_NoInt->Emission_NoInt Acceptor_NoInt Acceptor (d2) ProteinA_NoInt Protein A ProteinA_NoInt->Donor_NoInt ProteinB_NoInt Protein B ProteinB_NoInt->Acceptor_NoInt Excitation_NoInt Excitation (320 nm) Excitation_NoInt->Donor_NoInt Donor_Int Donor Acceptor_Int Acceptor Donor_Int->Acceptor_Int FRET Donor_Emission_Int Emission (620 nm) Donor_Int->Donor_Emission_Int FRET_Emission FRET Emission (665 nm) Acceptor_Int->FRET_Emission ProteinA_Int Protein A ProteinA_Int->Donor_Int ProteinB_Int Protein B ProteinA_Int->ProteinB_Int ProteinB_Int->Acceptor_Int Excitation_Int Excitation (320 nm) Excitation_Int->Donor_Int

Caption: Principle of Homogeneous Time-Resolved Fluorescence (HTRF).

Kinase_Signaling_Pathway cluster_kinase_assay HTRF Kinase Assay cluster_detection HTRF Detection Kinase Kinase Phospho_Substrate Phospho-Substrate-Biotin Kinase->Phospho_Substrate Phosphorylation Substrate Substrate-Biotin Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Donor Anti-Phospho Ab-Eu3+ Phospho_Substrate->Donor Acceptor Streptavidin-d2 Phospho_Substrate->Acceptor FRET FRET Signal Donor->FRET Acceptor->FRET

Caption: Generic signaling pathway for an HTRF kinase assay.

References

Optimizing BMS-1001 concentration to avoid cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of BMS-1001, a potent PD-1/PD-L1 inhibitor. The information provided aims to help users maximize the efficacy of their experiments while mitigating potential cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2][3][4][5][6][7][8][9][10] By binding to PD-L1, this compound blocks its interaction with the PD-1 receptor on T-cells.[2][3][4][5][9][10] This blockade disrupts the inhibitory signal that would otherwise suppress T-cell activation, thereby restoring the ability of T-cells to recognize and eliminate target cells, such as cancerous cells.[1][2][3][6][7][8]

Q2: What is the reported cytotoxicity of this compound?

A2: this compound is reported to have relatively low cytotoxicity in various cell lines.[2][3][4][5][9][10][11] Specifically, in Jurkat T-cells, the EC50 for cytotoxicity has been determined to be 33.4 µM. This indicates that a concentration of 33.4 µM is required to cause a 50% reduction in cell viability in this cell line. Researchers should, however, determine the specific cytotoxic profile of this compound in their experimental system.

Q3: What is a recommended starting concentration for in vitro experiments?

A3: Based on published studies, a typical starting concentration range for in vitro cell-based assays is between 0.1 µM and 3 µM.[6][7] It is crucial to perform a dose-response experiment to determine the optimal, non-cytotoxic concentration for your specific cell line and experimental conditions.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q5: What are the key signaling pathways affected by this compound?

A5: By inhibiting the PD-1/PD-L1 interaction, this compound primarily impacts the T-cell receptor (TCR) signaling pathway. The binding of PD-L1 to PD-1 normally leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream effectors of the TCR and CD28 signaling pathways.[1] This results in the suppression of T-cell proliferation, cytokine production, and cytotoxic activity.[1] this compound, by blocking this interaction, prevents the inhibitory signal and allows for the sustained activation of the TCR signaling cascade.[2][3][6][7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of cytotoxicity observed at expected non-toxic concentrations. 1. Cell line is particularly sensitive to this compound. 2. Incorrect stock solution concentration. 3. High final DMSO concentration in the culture medium. 4. Extended incubation time.1. Perform a detailed dose-response curve to determine the IC50 for your specific cell line. 2. Verify the concentration of your stock solution. 3. Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration. 4. Optimize the incubation time for your experiment.
Inconsistent or unexpected experimental results. 1. Instability of this compound in solution. 2. Variability in cell density or health. 3. Incomplete dissolution of this compound.1. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 2. Ensure consistent cell seeding density and monitor cell viability before starting the experiment. 3. Ensure the stock solution is fully dissolved before preparing working dilutions.
No observable effect of this compound on T-cell activation. 1. The concentration of this compound is too low. 2. The cells do not express sufficient levels of PD-1 or PD-L1. 3. The assay system is not sensitive enough.1. Increase the concentration of this compound based on a dose-response experiment. 2. Confirm the expression of PD-1 on your effector cells and PD-L1 on your target cells using techniques like flow cytometry or western blotting. 3. Optimize your assay conditions, such as the effector-to-target cell ratio or the stimulation method.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueCell LineReference
Cytotoxicity EC50 33.4 µMJurkat T-cellsSkalniak et al., 2017
In Vitro Working Concentration Range 0.12 - 3 µMVarious[6][7]
PD-1/PD-L1 Interaction Inhibition EC50 253 nMCell-free assay[8][12]

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to assess the cytotoxic effect of this compound on a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • DMSO

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. A typical concentration range to test for cytotoxicity could be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

PD1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and this compound Inhibition cluster_APC Antigen Presenting Cell (APC) / Target Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP-2 PD1->SHP2 Recruitment PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K Co-stimulation SHP2->PI3K Dephosphorylation (Inhibition) AKT Akt PI3K->AKT TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) AKT->TCell_Activation BMS1001 This compound BMS1001->PDL1 Inhibition

Caption: PD-1/PD-L1 signaling and this compound inhibition.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Target Cells Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_BMS1001 2. Prepare this compound Dilutions Treat_Cells 4. Treat Cells with this compound Prepare_BMS1001->Treat_Cells Seed_Cells->Treat_Cells Incubate 5. Incubate for 24-72h Treat_Cells->Incubate Add_MTT 6. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 7. Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve 11. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_EC50 12. Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for this compound cytotoxicity assessment.

References

Potential off-target effects of BMS-1001 in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BMS-1001 in cancer cell lines. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Morphological Changes at High Concentrations

Question: We are observing significant cytotoxicity or unexpected morphological changes in our cancer cell line when using this compound at concentrations above 30 µM, which is higher than the reported EC50 for its primary target. Is this indicative of off-target effects?

Answer: While this compound is reported to have low toxicity in some cell lines, such as Jurkat T cells (EC50 of 33.4 μM), it is possible that at higher concentrations, off-target effects could contribute to cytotoxicity or phenotypic changes.[1] The on-target effect of this compound is the inhibition of the PD-1/PD-L1 interaction, which is not expected to directly cause viability changes in many cancer cell lines.[1][2]

Troubleshooting Steps:

  • Confirm On-Target Activity: First, ensure that the observed effects are not a consequence of potent on-target activity in your specific cell model. Verify the expression of PD-L1 in your cancer cell line and PD-1 in any co-cultured immune cells.

  • Dose-Response Curve: Perform a detailed dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the precise IC50 for cytotoxicity in your cell line.

  • Control Compound: If available, use a structurally related but inactive control compound to determine if the observed effects are specific to the this compound chemical scaffold.

  • Off-Target Profiling: If unexpected effects persist and are dose-dependent, consider experimental approaches to identify potential off-target interactions. Refer to the "Experimental Protocols" section below for methodologies such as kinase profiling and cellular thermal shift assays.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Question: The potency of this compound in our cell-based assay is significantly lower than the reported biochemical IC50 of 2.25 nM for PD-L1 binding. What could be causing this discrepancy?

Answer: It is common for the potency of a compound to differ between biochemical and cellular assays. Factors such as cell permeability, efflux pumps, and the presence of high concentrations of the endogenous ligand can all contribute to a rightward shift in the IC50 value in a cellular context. Small molecule inhibitors of the PD-1/PD-L1 pathway have been noted to show reduced potency in cellular assays compared to biochemical binding assays.

Troubleshooting Steps:

  • Assay Conditions: Carefully review your cellular assay setup. Ensure that the incubation time with this compound is sufficient for it to reach its target.

  • Cellular Target Engagement: Confirm that this compound is engaging with PD-L1 in your cells at the concentrations tested. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this purpose (see "Experimental Protocols").

  • Investigate Potential Off-Targets: If target engagement is confirmed but the desired downstream effect is not observed, it's possible that an off-target is modulating the signaling pathway of interest. A kinome scan or proteome-wide off-target analysis could provide insights.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) and Programmed Death-1 (PD-1) interaction. It binds to PD-L1, inducing its dimerization and thereby blocking its interaction with PD-1. This alleviates PD-L1-mediated suppression of T-cell activation.[1][]

Q2: Has this compound been profiled for off-target kinase activity?

A2: Publicly available, comprehensive kinase selectivity data for this compound is limited. As with many small molecule inhibitors, there is a potential for off-target kinase interactions, especially at higher concentrations. Researchers should be cautious and consider empirical testing if off-target effects are suspected.

Q3: What are some common off-target effects observed with small molecule PD-L1 inhibitors?

A3: While specific off-target profiles are compound-dependent, small molecules can have unintended interactions with other proteins, including kinases and other enzymes. For some small molecule inhibitors targeting the PD-1/PD-L1 pathway, effects on the glycosylation and trafficking of PD-L1 have been reported.[][4]

Q4: What are the recommended control experiments when investigating potential off-target effects of this compound?

A4: To rigorously assess off-target effects, we recommend the following controls:

  • A structurally similar, inactive analog of this compound to control for effects related to the chemical scaffold.

  • A cell line with knockout or knockdown of PD-L1 to distinguish on-target from off-target effects.

  • An unrelated small molecule inhibitor with a known off-target profile to validate your off-target detection assays.

Quantitative Data Summary

CompoundAssay TypeTarget/EffectCell LineIC50/EC50Reference
This compound HTRF Binding AssayPD-1/PD-L1 Interaction-2.25 nM[5]
This compound Cell-based T-cell ActivationAlleviation of PD-L1 InhibitionJurkat253 nM[6]
This compound Metabolic Activity AssayUnspecific ToxicityJurkat33.4 µM[1]
BMS-1166 HTRF Binding AssayPD-1/PD-L1 Interaction-1.4 nM[4]
BMS-1166 Metabolic Activity AssayUnspecific ToxicityJurkat40.5 µM[1]
CA-170 Functional AssayRescue of T-cell ProliferationHuman PBMCsSimilar to anti-PD-1 antibodies[7]

Experimental Protocols

Kinase Selectivity Profiling

This protocol outlines a general approach for assessing the off-target effects of this compound on a panel of kinases. This is typically performed as a service by specialized vendors.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Assay Format: Kinase profiling is often performed using radiometric (e.g., 33P-ATP) or fluorescence-based assays.

  • Kinase Panel Selection: Choose a diverse panel of kinases, ideally covering a broad range of the human kinome. Many services offer panels of over 400 kinases.[5]

  • Assay Execution: a. A fixed concentration of this compound (typically 1-10 µM) is incubated with each kinase in the panel in the presence of a kinase-specific substrate and ATP. b. The reaction is allowed to proceed for a defined period. c. The amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. Hits are typically defined as kinases showing >50% or >75% inhibition. Follow-up dose-response curves should be generated for any identified hits to determine their IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.

Methodology:

  • Cell Treatment: Treat your cancer cell line with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of soluble PD-L1 in each sample by Western blot or ELISA.

  • Data Analysis: A shift in the melting curve of PD-L1 to a higher temperature in the presence of this compound indicates target engagement.

Kinobeads/Chemical Proteomics

This approach allows for the unbiased identification of kinase targets and off-targets in a cellular lysate.

Methodology:

  • Cell Lysate Preparation: Prepare a native protein lysate from the cancer cell line of interest.

  • Competitive Binding: Incubate the lysate with increasing concentrations of this compound.

  • Kinobeads Pulldown: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate to capture kinases that are not bound to this compound.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixtures by quantitative mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound. These are potential on- and off-targets.[8]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Experimental Investigation cluster_analysis Data Analysis & Conclusion problem Unexpected Phenotype or Assay Discrepancy target_engagement Confirm Target Engagement (e.g., CETSA) problem->target_engagement dose_response Detailed Dose-Response (Viability/Activity) problem->dose_response off_target_screen Off-Target Profiling (Kinase Screen, Proteomics) target_engagement->off_target_screen dose_response->off_target_screen data_analysis Analyze Data & Identify Off-Targets off_target_screen->data_analysis conclusion Correlate Off-Targets with Phenotype data_analysis->conclusion signaling_pathway cluster_cancer Cancer Cell cluster_tcell T-Cell BMS1001 This compound PDL1 PD-L1 BMS1001->PDL1 On-Target Binding OffTarget Potential Off-Target (e.g., Kinase) BMS1001->OffTarget Potential Off-Target Interaction PD1 PD-1 PDL1->PD1 Interaction Blocked TCell T-Cell CancerCell Cancer Cell DownstreamEffect Unexpected Downstream Signaling OffTarget->DownstreamEffect logical_relationship observed_effect Observed Cellular Effect on_target On-Target Effect (PD-L1 Inhibition) on_target->observed_effect off_target Off-Target Effect off_target->observed_effect concentration High this compound Concentration concentration->on_target concentration->off_target low_concentration Low this compound Concentration low_concentration->on_target

References

Technical Support Center: Improving Reproducibility of PD-L1 Dimerization Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PD-L1 dimerization assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a PD-L1 dimerization assay?

A1: Proper controls are critical for interpreting your results accurately.

  • Positive Controls:

    • Cell line with high endogenous PD-L1 expression: Use a cell line known to express high levels of surface PD-L1, such as HDLM-2.[1]

    • Cells overexpressing tagged PD-L1: Transfecting cells with constructs encoding tagged PD-L1 (e.g., HA- or Flag-tagged) can provide a robust positive signal.

    • Small molecule inducers of dimerization: For assays investigating induced dimerization, use a well-characterized small molecule known to promote PD-L1 dimerization, such as BMS-202.[2][3]

  • Negative Controls:

    • Cell line with low or no PD-L1 expression: Use a cell line with minimal or no detectable PD-L1, such as PC-3, to control for non-specific antibody binding.[1]

    • Isotype control antibody: An antibody of the same isotype and concentration as your primary antibody that does not target PD-L1 should be used to assess background signal.

    • Untreated or vehicle-treated cells: In experiments involving dimerization-inducing compounds, a vehicle-only control is essential.

    • Non-interacting protein control: For Co-IP, use an antibody against an irrelevant protein to ensure the observed interaction is specific.

Q2: How do I choose the right antibody for my PD-L1 dimerization assay?

A2: Antibody selection is a critical step for a successful assay.

  • Validation: Use antibodies that have been validated for the specific application (e.g., immunoprecipitation, immunofluorescence).

  • Epitope: The epitope recognized by the antibody can influence results. Some antibodies bind to the intracellular domain, while others target the extracellular domain. This can be critical, especially if you are studying interactions with other membrane proteins or the effects of extracellularly binding small molecules.

  • Monoclonal vs. Polyclonal: Monoclonal antibodies generally offer higher specificity and lot-to-lot consistency. Polyclonal antibodies can sometimes provide signal amplification by binding to multiple epitopes.

  • Species Compatibility: When using two different primary antibodies in an assay like a Proximity Ligation Assay (PLA), they must be raised in different species.[4]

Q3: Can post-translational modifications (PTMs) of PD-L1 affect my dimerization assay?

A3: Yes, PTMs such as glycosylation, phosphorylation, and ubiquitination can significantly impact PD-L1 stability, localization, and its interaction with other proteins.[5][6][7][8]

  • Glycosylation: N-linked glycosylation of PD-L1 can enhance its protein stability and its interaction with PD-1.[5][7] This could potentially influence dimerization. Using inhibitors of glycosylation or cell lines with altered glycosylation patterns may be necessary to study its effects.

  • Phosphorylation: Phosphorylation of PD-L1 can lead to its degradation.[7] If you are studying the effects of a kinase or phosphatase on PD-L1 dimerization, ensure your lysis and wash buffers contain appropriate inhibitors.

Q4: Which cell lines are suitable for studying PD-L1 dimerization?

A4: The choice of cell line depends on your experimental goals.

  • Endogenous Expression: For studying dimerization under physiological conditions, use cell lines with varying levels of endogenous PD-L1 expression. For example, some cancer cell lines like MDA-MB-231 are known to express PD-L1.

  • Overexpression Systems: For higher signal-to-noise ratios, especially in biophysical assays like FRET or BRET, transiently or stably transfecting cell lines like HEK293T or CHO with PD-L1 constructs is a common approach.[9][10] ACROBiosystems offers CHO stable cell lines with high, medium, and low human PD-L1 expression.[9]

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP)

Issue: High Background / Non-Specific Binding

Potential Cause Recommended Solution
Insufficient washingIncrease the number and duration of wash steps. Use a more stringent wash buffer (e.g., increase detergent or salt concentration).[11][12]
Non-specific binding to beadsPre-clear the lysate with beads alone before adding the antibody. Block beads with BSA or normal serum.[11][13]
Antibody concentration too highTitrate the antibody to determine the optimal concentration that pulls down the target protein without excessive background.[14]
Cell lysate is too concentratedReduce the total amount of protein used in the IP.[11]

Issue: Low or No Signal for Interacting Protein

Potential Cause Recommended Solution
Weak or transient interactionPerform in-vivo crosslinking before cell lysis to stabilize the protein complex.[12]
Inappropriate lysis bufferUse a milder lysis buffer (e.g., Triton X-100-based instead of RIPA) to avoid disrupting the protein-protein interaction.[12]
Incorrect antibodyEnsure the antibody is validated for IP. The antibody's epitope may be masked by the interaction. Try using an antibody that targets a different region of the protein.
Target protein not expressedConfirm the expression of both bait and prey proteins in the input lysate by Western blot.[12]
Elution is inefficientAfter elution, boil the beads in SDS-PAGE sample buffer to check if the protein of interest was retained. Consider using a different elution method.[11]
FRET/BRET Assays

Issue: Low Signal or Poor Dynamic Range

Potential Cause Recommended Solution
Suboptimal acceptor-to-donor ratioEmpirically determine the optimal ratio of acceptor and donor fusion proteins by performing a titration experiment.[15][16]
Incorrect protein orientationThe fluorescent/luminescent tags may be too far apart or sterically hindered. Try fusing the tags to the opposite terminus of PD-L1 (N- vs. C-terminus).
Low protein expressionOptimize transfection efficiency or use a stronger promoter to increase the expression of the fusion proteins.
Inefficient energy transferEnsure the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor. For BRET, choose a bright luciferase like NanoLuc.[16]

Issue: High Background Signal

Potential Cause Recommended Solution
"Bystander" or random BRETIn BRET saturation assays, use a non-interacting protein pair as a negative control to establish a threshold for non-specific interactions.[16]
Autofluorescence (FRET)Use appropriate filters and perform background subtraction. Consider using TR-FRET to minimize background from short-lived fluorescence.[17][18]
Spectral bleed-throughEnsure proper filter sets are used to separate donor and acceptor emission signals. Perform control experiments with donor-only and acceptor-only expressing cells.
Proximity Ligation Assay (PLA)

Issue: High Number of Non-Specific Signals

Potential Cause Recommended Solution
Primary antibody concentration too highTitrate primary antibodies to the lowest concentration that still provides a specific signal.[19]
Insufficient blockingIncrease the blocking time and ensure the entire sample is covered with the blocking solution.[19]
Inadequate washingIncrease the number and duration of washes. Ensure residual wash buffer is completely removed before adding subsequent reagents.[19]

Issue: No or Weak Signal

Potential Cause Recommended Solution
Proteins are not in close enough proximityThe theoretical maximum distance for a PLA signal is ~40 nm.[4] The interaction may not be direct or the protein conformation may place the epitopes too far apart.
Suboptimal primary antibody performanceEnsure primary antibodies are validated for immunofluorescence/immunohistochemistry and that sample fixation and permeabilization are compatible.[19]
Low target protein expressionUse a cell line known to express higher levels of PD-L1 or consider an overexpression system.
Reagent issuesEnsure PLA probes, ligation, and amplification buffers are stored correctly and have not expired.

Experimental Protocols

Co-Immunoprecipitation of PD-L1 Dimers

This protocol is a general guideline and may require optimization.

  • Cell Lysis:

    • Wash cells expressing PD-L1 with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing (Optional but Recommended):

    • Incubate the supernatant with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-PD-L1 antibody overnight at 4°C on a rotator.

    • Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluate by SDS-PAGE and Western blotting using another anti-PD-L1 antibody that recognizes a different epitope. The presence of a band at ~80-100 kDa may indicate a dimer.

Time-Resolved FRET (TR-FRET) for PD-L1 Dimerization

This protocol is adapted from commercially available assay kits.[17][18]

  • Reagent Preparation:

    • Dilute TR-FRET donor (e.g., Europium-labeled anti-tag antibody) and acceptor (e.g., dye-labeled anti-tag antibody or streptavidin) in the provided assay buffer.

    • Prepare tagged PD-L1 proteins (e.g., His-tagged and Biotin-tagged PD-L1).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of His-PD-L1 to each well.

    • Add 5 µL of test compound (e.g., small molecule dimerization inducer) or control.

    • Add 5 µL of Biotin-PD-L1 to initiate the dimerization.

    • Add 5 µL of the donor/acceptor mix (e.g., Eu-anti-His and Streptavidin-d2).

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). An increase in this ratio indicates dimerization.

Quantitative Data Summary

AssayParameterTypical Range/ValueNotes
Co-IP Lysis Buffer Detergent0.5 - 1.0% Nonidet P-40 or Triton X-100RIPA buffer may be too harsh and disrupt interactions.[12]
Antibody Concentration1-10 µg per 500-1000 µg of lysateMust be empirically determined.
Total Protein Lysate500 - 1000 µg
TR-FRET PD-L1 Protein Concentration10 - 200 nMDependent on the specific assay kit and protein constructs.[20]
Incubation Time1 - 2 hours
IC50 for InhibitorsVaries widely (nM to µM range)For small molecules that inhibit PD-1/PD-L1 interaction by inducing PD-L1 dimerization.[21][22]
PLA Primary Antibody Dilution1:100 - 1:1000Must be optimized for each antibody.
Incubation Time (Primary Ab)Overnight at 4°C or 1-2 hours at 37°C[23]
Proximity Requirement< 40 nm[4][23]

Signaling and Experimental Workflow Diagrams

PD_L1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1_Monomer PD-L1 Monomer PDL1_Dimer PD-L1 Dimer PDL1_Monomer->PDL1_Dimer PD1 PD-1 PDL1_Monomer->PD1 Binds PDL1_Dimer->PD1 Blocks Binding Small_Molecule Small Molecule Inhibitor Small_Molecule->PDL1_Monomer Induces Dimerization SHP2 SHP2 PD1->SHP2 Recruits TCR TCR T_Cell_Inhibition T-Cell Inhibition TCR->T_Cell_Inhibition Inhibits Activation SHP2->TCR Dephosphorylates

Caption: PD-L1 signaling and inhibition by induced dimerization.

Co_IP_Workflow Start Cell Lysate Pre_Clear Pre-clear with Beads Start->Pre_Clear IP Incubate with anti-PD-L1 Antibody Pre_Clear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analyze SDS-PAGE & Western Blot Elute->Analyze End Detect Dimer Analyze->End

Caption: Experimental workflow for Co-Immunoprecipitation.

FRET_BRET_Logic cluster_condition1 Condition: Dimerization Occurs cluster_condition2 Condition: No Dimerization PDL1_Donor PD-L1-Donor (e.g., Luciferase) Dimerization Dimerization PDL1_Donor->Dimerization PDL1_Acceptor PD-L1-Acceptor (e.g., YFP) PDL1_Acceptor->Dimerization Energy_Transfer Energy Transfer (FRET/BRET) Dimerization->Energy_Transfer No_Dimerization No Dimerization No_Energy_Transfer No Energy Transfer No_Dimerization->No_Energy_Transfer Signal Acceptor Emission Detected Energy_Transfer->Signal No_Signal Only Donor Emission Detected No_Energy_Transfer->No_Signal PDL1_Donor_2 PD-L1-Donor PDL1_Acceptor_2 PD-L1-Acceptor

Caption: Logical relationship in FRET/BRET dimerization assays.

References

BMS-1001 Technical Support Center: Managing Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing BMS-1001 precipitation in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] this compound is readily soluble in DMSO, with reported solubilities ranging from 5.94 mg/mL to 50 mg/mL.[1][2] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1]

Q2: Is this compound soluble in aqueous solutions like water or phosphate-buffered saline (PBS)?

A2: No, this compound is practically insoluble in water and ethanol.[1] Direct dissolution in aqueous buffers like PBS will likely result in immediate precipitation. To introduce this compound into an aqueous medium, it is necessary to first dissolve it in DMSO and then dilute this stock solution into the aqueous buffer.

Q3: What is the recommended storage condition for this compound powder and its stock solution?

A3:

  • Powder: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).[1][2]

  • DMSO Stock Solution: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or at -20°C for up to 1 month.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][4][5] By binding to PD-L1, this compound blocks its interaction with the PD-1 receptor on T-cells, thereby alleviating the inhibitory signal and restoring T-cell activation.[4][5]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous media.

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.

  • Optimize the Dilution Process:

    • Start with a high-concentration DMSO stock solution.

    • When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring the buffer. This gradual addition can help prevent localized high concentrations that lead to immediate precipitation.

    • Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Use a Co-solvent/Surfactant Formulation: For in vivo or certain in vitro applications, a formulation containing co-solvents and surfactants can significantly improve solubility. A commonly used formulation involves a mixture of PEG300, Tween 80, and an aqueous solution.[1]

Issue 2: Precipitation observed in cell culture media over time.

Possible Cause: this compound may be coming out of solution due to interactions with media components, temperature fluctuations, or evaporation.

Solutions:

  • Pre-warm the Media: Before adding the this compound stock solution, ensure your cell culture media is at the experimental temperature (e.g., 37°C).

  • Sonication: After dilution, briefly sonicating the solution may help to redissolve small precipitates and create a more stable dispersion.[2][3]

  • Regular Observation: Visually inspect your culture plates or tubes for any signs of precipitation before and during the experiment.

  • Serum Concentration: The presence of serum proteins in the media can sometimes help to stabilize small molecules. If your experimental design allows, consider the impact of serum concentration on this compound solubility.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound solubility and storage.

Table 1: this compound Solubility

SolventSolubilityMolar Concentration (mM)Notes
DMSO50 mg/mL[1]84.08Use fresh, moisture-free DMSO.[1]
DMSO25 mg/mL[1]42.04-
DMSO11.5 mg/mL (hydrochloride salt)[3]18.22Sonication is recommended.[3]
DMSO5.94 mg/mL[2]9.99Sonication is recommended.[2]
WaterInsoluble[1]--
EthanolInsoluble[1]--

Table 2: Storage and Stability

FormStorage TemperatureDuration
Powder-20°C3 years[1][2]
Stock Solution in Solvent-80°C1 year[1][2]
Stock Solution in Solvent-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 594.65 g/mol )

  • Anhydrous (moisture-free) DMSO

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.9465 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of an In Vivo Formulation

Materials:

  • This compound DMSO stock solution (e.g., 50 mg/mL)

  • PEG300

  • Tween 80

  • Sterile ddH₂O or saline

Procedure (for a 1 mL final volume): [1]

  • To 400 µL of PEG300, add 50 µL of a 50 mg/mL clarified this compound DMSO stock solution.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O or saline to bring the final volume to 1 mL.

  • Mix the final solution thoroughly. It is recommended to use this formulation immediately after preparation for optimal results.[1]

Visualizations

PD1_PDL1_Inhibition cluster_t_cell T-Cell cluster_apc Antigen-Presenting Cell (APC) PD1 PD-1 Activation T-Cell Activation PD1->Activation Inhibition TCR TCR TCR->Activation Stimulation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR Antigen Presentation BMS1001 This compound BMS1001->PDL1 Blocks Interaction

Caption: this compound inhibits the PD-1/PD-L1 signaling pathway.

experimental_workflow start Start: this compound Powder stock_prep Prepare Stock Solution in DMSO start->stock_prep dilution Dilute Stock in Aqueous Buffer stock_prep->dilution troubleshoot Precipitation Observed? dilution->troubleshoot solution Troubleshooting Steps: - Lower Concentration - Optimize Dilution - Use Co-solvents - Sonication troubleshoot->solution Yes experiment Proceed with Experiment troubleshoot->experiment No solution->dilution

Caption: Troubleshooting workflow for this compound precipitation.

References

Sonication and heating to improve BMS-1001 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of BMS-1001.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is insoluble in water and ethanol.[2][4] It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can lead to the absorption of water, which will significantly reduce the solubility of this compound.[1][5]

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies across different suppliers, with concentrations ranging from 5.94 mg/mL to as high as 50 mg/mL.[1][2][3][6][7] It is advisable to consult the certificate of analysis provided by your specific supplier for the most accurate solubility information for your batch.

Q3: My this compound is not fully dissolving in DMSO, what should I do?

A3: If you are experiencing difficulty dissolving this compound, you can employ physical methods such as vortexing, sonication, or gentle heating in a hot water bath to aid dissolution.[1][2][8] These techniques can help overcome the kinetic barriers to dissolution.

Q4: Can I store this compound stock solutions?

A4: Yes, this compound stock solutions in DMSO can be stored. For short-term storage, -20°C is recommended for up to one month. For long-term storage, -80°C is preferable for up to six months.[2][9] It is best to store solutions in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions.

Problem Potential Cause Troubleshooting Steps
Precipitation upon addition to aqueous buffer. This compound is poorly soluble in aqueous solutions. The addition of a DMSO stock solution to an aqueous buffer can cause the compound to precipitate out.- Minimize the percentage of DMSO in the final aqueous solution. - Consider using a co-solvent system. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used, which may improve solubility in aqueous media.[9] - Add the DMSO stock solution to the aqueous buffer slowly while vortexing.
Cloudy or hazy solution after vortexing. The compound may not be fully dissolved.- Use sonication to provide additional energy for dissolution. - Gently warm the solution in a water bath (e.g., 37°C) and then sonicate.[2]
Reduced solubility over time with the same batch of DMSO. DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can decrease the solubility of this compound.[1][5]- Use fresh, anhydrous DMSO from a newly opened bottle. - Aliquot your DMSO into smaller, tightly sealed containers to minimize exposure to air.
Inconsistent results between experiments. This could be due to incomplete dissolution of this compound, leading to inaccurate concentrations.- Ensure the compound is fully dissolved before each experiment by visually inspecting for any particulate matter. - Prepare fresh dilutions from a concentrated stock solution for each experiment.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO
  • Bring the this compound vial and anhydrous DMSO to room temperature.

  • Add the desired volume of anhydrous DMSO to the this compound vial to achieve the target concentration.

  • Vortex the solution for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particles are present, proceed to Protocol 2.

Protocol 2: Improving this compound Solubility using Sonication and Heating
  • Following Protocol 1, if undissolved particles remain, place the vial in a water bath sonicator.

  • Sonicate for 10-15 minutes. Check for dissolution every 5 minutes.

  • If the compound is still not fully dissolved, gently warm the solution in a water bath set to 37°C for 5-10 minutes.[2]

  • Immediately sonicate the warm solution for another 10-15 minutes.

  • Allow the solution to cool to room temperature and visually inspect for clarity.

Visualizations

Experimental Workflow for Improving this compound Solubility

G cluster_start Start: Weigh this compound cluster_dissolution Dissolution cluster_check Solubility Check cluster_intervention Solubility Enhancement cluster_end Final Solution start Weigh desired mass of this compound powder add_dmso Add anhydrous DMSO start->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check_sol Visually inspect for particles vortex->check_sol sonicate Sonicate for 10-15 min check_sol->sonicate Particles Present end_sol Clear this compound Solution check_sol->end_sol Completely Dissolved heat Warm to 37°C for 5-10 min sonicate->heat sonicate_again Sonicate warm solution for 10-15 min heat->sonicate_again sonicate_again->end_sol

Caption: Workflow for dissolving this compound with troubleshooting steps.

This compound Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

G cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) / Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 PD1->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS1001 This compound BMS1001->PDL1 Blocks Interaction

References

BMS-1001 Technical Support Center: Stock Solution Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information and answers to frequently asked questions regarding the long-term storage and stability of BMS-1001 stock solutions. Following these guidelines will help ensure the integrity and performance of the compound in your research applications.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is readily soluble in DMSO, with reported concentrations ranging from 5.94 mg/mL to 50 mg/mL.[1][2][4] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[2]

2. What are the recommended storage conditions for solid this compound?

Solid this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to 3 years.[3][4] For short-term storage (days to weeks), 0-4°C is also acceptable. It is advisable to store the powder in a dark and dry environment.

3. How should I store my this compound DMSO stock solutions?

For optimal stability, DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored under the following conditions:

  • -80°C: for long-term storage, stable for up to 1 year.[3][4]

  • -20°C: for short-term storage, stable for up to 1 month.[3][5]

4. How many freeze-thaw cycles can a this compound stock solution tolerate?

While it is best practice to avoid multiple freeze-thaw cycles, general studies on compounds stored in DMSO suggest that many are stable for several cycles. To ensure the highest quality of your stock solution, it is strongly recommended to aliquot the solution into volumes suitable for single experiments.

5. Is this compound sensitive to light?

6. What is the stability of this compound in aqueous solutions or cell culture media?

This compound is insoluble in water.[1] When preparing working solutions for cell-based assays, the final concentration of DMSO should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[3] It is recommended to prepare aqueous dilutions fresh for each experiment from the DMSO stock solution and use them immediately, as the stability of this compound in aqueous media over extended periods has not been documented.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation observed in thawed stock solution. The solubility limit may have been exceeded, or the DMSO may have absorbed moisture.Gently warm the solution to 37°C and sonicate briefly to aid in re-dissolving the compound.[1] Ensure you are using anhydrous DMSO for stock preparation.[2]
Inconsistent or lower than expected activity in assays. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from solid material. It is also advisable to periodically check the purity of the stock solution using HPLC.
Difficulty dissolving this compound powder. The compound may require assistance to fully dissolve.Sonication is recommended to aid in the dissolution of this compound in DMSO.[4]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)Source(s)
DMSO5084.08[1][2]
DMSO11.518.22[3]
DMSO5.949.99[4]
WaterInsoluble-[1]
EthanolInsoluble-[1]

Note: Solubility can vary slightly between different batches of the compound.

Table 2: Recommended Storage Conditions and Stability

FormSolventTemperatureDurationSource(s)
Powder--20°C3 years[3][4]
Stock SolutionDMSO-80°C1 year[3][4]
Stock SolutionDMSO-20°C1 month[3][5]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (MW: 594.65 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 5.95 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex and sonicate the solution until the this compound is completely dissolved.

    • Aliquot the 10 mM stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

General Protocol for Assessing Stock Solution Stability by HPLC

This is a general guideline. The specific parameters should be optimized for your HPLC system.

  • Preparation of Standards: Prepare a fresh stock solution of this compound and create a calibration curve with at least five different concentrations.

  • Sample Preparation: Thaw an aliquot of the stored this compound stock solution. Dilute it to a concentration that falls within the range of your calibration curve.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for small molecules.

    • Detection: UV detector set to a wavelength where this compound has maximum absorbance.

    • Injection Volume: 10 µL.

    • Flow Rate: 1 mL/min.

  • Data Analysis:

    • Integrate the peak area of the this compound peak in your stored sample.

    • Compare the peak area to the calibration curve to determine the concentration.

    • Calculate the percentage of the compound remaining compared to the initial concentration.

    • Assess the chromatogram for the presence of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw a single aliquot store->thaw dilute Prepare working solution (e.g., in culture media) thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for the preparation and storage of this compound stock solutions.

signaling_pathway cluster_tcell T-Cell cluster_tumorcell Tumor Cell PD1 PD-1 Inhibition T-Cell Exhaustion (Inhibition of Immune Response) PD1->Inhibition PDL1 PD-L1 PDL1->PD1 Interaction BMS1001 This compound BMS1001->PD1 Blocks Interaction BMS1001->PDL1 Binds to Restoration Restoration of T-Cell Activity BMS1001->Restoration

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: BMS-1001 & Solvent Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Impact of Using Non-Fresh Dimethyl Sulfoxide (DMSO) on BMS-1001 Activity

This guide addresses common issues related to the storage and handling of DMSO and its impact on the experimental activity of the PD-1/PD-L1 inhibitor, this compound. Ensuring solvent integrity is paramount for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the quality and freshness of DMSO so critical for experiments with this compound?

A: The quality of DMSO is critical for three main reasons:

  • Hygroscopicity and Solubility: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] For this compound, moisture-absorbing DMSO is known to reduce its solubility, which can lead to inaccurate stock concentrations and precipitation.[3]

  • Chemical Stability of this compound: The presence of water can accelerate the degradation of compounds stored in DMSO.[4] While many compounds are stable, contaminants in old DMSO can affect sensitive molecules.

  • Presence of Reactive Impurities: Over time, and with improper storage (e.g., exposure to light, air, or high temperatures), DMSO can degrade into reactive byproducts like formaldehyde, formic acid, and methanesulfonic acid.[5][6][7][8] These impurities can directly react with your compound or interfere with the biological assay, causing off-target effects.

Q2: What are the visible signs of "non-fresh" or degraded DMSO?

A: While chemical degradation is often invisible, you should be cautious if you observe any of the following:

  • Acrid Odor: Pure DMSO is nearly odorless. A strong, unpleasant smell can indicate the presence of degradation products like dimethyl sulfide.

  • Discoloration: Any deviation from a clear, colorless liquid may suggest contamination or degradation.

  • Particulates: The presence of any visible particles indicates contamination.

  • Known Poor History: If a bottle of DMSO has been open for a long time, shared among many users, or stored improperly (e.g., in a humid environment or not tightly sealed), it should be considered suspect.

Q3: What is the proper way to store and handle DMSO for preparing this compound stocks?

A: To maintain DMSO integrity, follow these best practices:

  • Use Anhydrous Grade: Start with a new, sealed bottle of high-purity, anhydrous (low water content) DMSO.

  • Aliquot Upon Opening: To prevent repeated exposure to atmospheric moisture, aliquot the DMSO from a new bottle into smaller, tightly sealed glass vials under an inert gas (like argon or nitrogen).[2]

  • Store Properly: Keep DMSO containers tightly sealed in a dry, dark, and well-ventilated place at a constant room temperature (15-30°C).[1][9][10]

  • Use Glass Containers: Store DMSO and stock solutions in glass or DMSO-compatible polypropylene containers.[4][9][11]

Q4: My this compound stock solution, which was clear when prepared, now shows precipitation. What should I do?

A: This often indicates that the compound's solubility limit has been exceeded, likely due to water absorption into the DMSO stock.

  • Attempt to Re-solubilize: Gently warm the vial to 37°C and sonicate briefly.[12][13]

  • Inspect After Cooling: If the precipitate reappears upon returning to room temperature, the solvent has likely been compromised with excess water.

  • Recommendation: It is strongly advised to discard the precipitated stock and prepare a fresh one using new, anhydrous DMSO from a properly stored source.

Troubleshooting Guide: Inconsistent this compound Activity

Problem: You are observing lower-than-expected potency (a right-shifted IC50 curve) or high variability in your this compound assay results.

This workflow can help diagnose the potential source of the issue.

G cluster_start cluster_checks Troubleshooting Steps cluster_solutions start Inconsistent this compound Activity (Low Potency / High Variability) check_dmso Step 1: Verify DMSO Quality start->check_dmso check_stock Step 2: Inspect this compound Stock check_dmso->check_stock sol_dmso Use fresh, anhydrous DMSO from a new bottle. Aliquot for single use. check_dmso->sol_dmso check_assay Step 3: Review Assay Protocol check_stock->check_assay sol_stock Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles. check_stock->sol_stock check_control Step 4: Run Control Experiment check_assay->check_control sol_assay Confirm final DMSO concentration is consistent and non-inhibitory (e.g., <0.5%). check_assay->sol_assay sol_control Compare activity of compound in old vs. new DMSO to confirm solvent effect. check_control->sol_control G cluster_products Potential Degradation Products DMSO DMSO (CH₃)₂SO Degradation Degradation (Light, Heat, Contaminants) DMSO->Degradation H2O Water (H₂O) (from air) H2O->DMSO reduces solubility of This compound MSM Dimethyl Sulfone (MSM) Degradation->MSM Oxidation Formaldehyde Formaldehyde Degradation->Formaldehyde Decomposition MSA Methanesulfonic Acid Degradation->MSA Decomposition FormicAcid Formic Acid Formaldehyde->FormicAcid Oxidation G cluster_TCell T-Cell cluster_BMS PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition T-Cell Exhaustion (Immune Suppression) PD1->Inhibition Inhibitory Signal TCR TCR Activation T-Cell Activation (Immune Response) TCR->Activation BMS1001 This compound BMS1001->PDL1 binds & induces dimerization BMS1001->PD1 Block Interaction Blocked

References

Validation & Comparative

A Comparative Guide to Small-Molecule Immune Checkpoint Inhibitors: BMS-1001 vs. CA-170

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of cancer immunotherapy, small-molecule inhibitors targeting immune checkpoints offer a promising alternative to monoclonal antibodies, with potential advantages in oral bioavailability, tumor penetration, and management of immune-related adverse events. This guide provides a detailed comparison of two such molecules, BMS-1001 and CA-170, focusing on their performance in key functional assays, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This compound is a potent and well-characterized inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction. It directly binds to PD-L1, inducing its dimerization and effectively blocking the immunosuppressive signal to restore T-cell activity. In contrast, CA-170 is presented as a first-in-class oral antagonist of both PD-L1 and V-domain Ig Suppressor of T-cell Activation (VISTA). While it demonstrates potent activity in functional assays that measure the rescue of T-cell activity, significant independent research has questioned its mechanism, finding no evidence of direct binding to PD-L1. This suggests that CA-170 may exert its effects through an alternative, indirect mechanism of action.

Data Presentation: Quantitative Performance

The following table summarizes the key quantitative data for this compound and CA-170 based on published experimental findings.

ParameterThis compoundCA-170Reference
Target(s) PD-L1PD-L1 and VISTA (disputed for PD-L1)[1][2]
Mechanism of Action Direct binding to PD-L1, blocking PD-1 interaction, inducing PD-L1 dimerization.[1]Marketed as a direct antagonist of PD-L1 and VISTA. However, multiple studies report no direct binding to PD-L1, suggesting an alternative mechanism.[3][4][5]
PD-1/PD-L1 Binding Inhibition (IC50) 2.25 nM (HTRF Assay)> 5-10 mM (HTRF Assay); No inhibition observed.[3][3][6][7][8]
T-Cell Activation Rescue Alleviates PD-L1-induced T-cell exhaustion in a dose-dependent manner.[1][9]Potent rescue of T-cell proliferation and IFN-γ secretion from PD-L1 and VISTA-mediated inhibition, comparable to blocking antibodies.[4][10]
Cellular Toxicity (EC50) 33.4 µM (in Jurkat cells)No signs of toxicity up to 1000 mg/kg in preclinical rodent and primate models.[4][10][1]
Oral Bioavailability Orally active.~40% (mouse), <10% (monkey)[4][6][10]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and CA-170 are critical for understanding their biological effects. This compound acts as a direct antagonist, while the action of CA-170 is more complex and remains a subject of scientific debate.

PDL1_Inhibition_Pathway cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2: Inhibition TCR_Agonist TCR Agonist (e.g., MHC-Antigen) TCR TCR TCR_Agonist->TCR Signal 1: Activation Exhaustion T-Cell Exhaustion PD1->Exhaustion Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation BMS1001 This compound BMS1001->PDL1 Binds & Blocks

Caption: Mechanism of this compound in the PD-1/PD-L1 signaling pathway.

CA170_Proposed_Pathway cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 VISTA VISTA VISTA_R VISTA Receptor (unknown) VISTA->VISTA_R Exhaustion T-Cell Exhaustion PD1->Exhaustion VISTA_R->Exhaustion Activation T-Cell Activation CA170 CA-170 CA170->PDL1 Functional Inhibition (Indirect Mechanism?) CA170->VISTA Functional Inhibition CA170->Activation Promotes

Caption: Proposed dual-target inhibitory pathway of CA-170.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of functional assay data. Below are protocols for key experiments used to evaluate this compound and CA-170.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay is used to quantify the ability of a compound to disrupt the interaction between two proteins, in this case, PD-1 and PD-L1.

  • Objective: To determine the IC50 value of an inhibitor for the PD-1/PD-L1 interaction.

  • Materials:

    • Recombinant human PD-1 protein (e.g., tagged with terbium cryptate).

    • Recombinant human PD-L1 protein (e.g., tagged with d2).

    • Test compounds (this compound, CA-170) at various concentrations.

    • Assay buffer.

    • 384-well low-volume microplates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of terbium-labeled PD-1 and d2-labeled PD-L1 to the wells of the microplate.

    • Add the diluted test compounds to the respective wells. Include positive control wells (no inhibitor) and negative control wells (no proteins).

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

    • Measure the HTRF signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the ratio of the two signals and plot the results against the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).

T-Cell Activation/Exhaustion Reporter Assay

This cell-based assay measures the ability of an inhibitor to rescue T-cell activation from the suppressive effects of PD-L1.

  • Objective: To evaluate the functional potency of an inhibitor in a cellular context.

  • Materials:

    • Effector Cells (ECs): Jurkat T-cells engineered to constitutively express human PD-1 and contain a luciferase reporter gene under the control of an NFAT (Nuclear Factor of Activated T-cells) response element.[1]

    • Antigen-Presenting Cells (aAPCs): CHO-K1 cells engineered to express both a T-cell receptor (TCR) activator and human PD-L1.[3]

    • Test compounds (this compound, CA-170).

    • Cell culture medium.

    • Luciferase assay reagent (e.g., Bio-Glo Luciferase Assay System).[9]

    • 96-well cell culture plates.

  • Procedure:

    • Seed the aAPCs in a 96-well plate and allow them to adhere.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Add the diluted compounds to the wells containing the aAPCs.

    • Add the PD-1-expressing Jurkat effector cells to the wells to initiate co-culture. The interaction between the TCR activator on aAPCs and the TCR on Jurkat cells provides the primary activation signal, while the PD-L1/PD-1 interaction provides the inhibitory signal.

    • Incubate the co-culture for a defined period (e.g., 24 hours).[9]

    • After incubation, add the luciferase assay reagent to the wells according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Increased luminescence indicates a rescue of T-cell activation due to the inhibition of the PD-1/PD-L1 pathway. Plot luminescence against compound concentration to determine the EC50.

TCell_Assay_Workflow cluster_prep Preparation cluster_coculture Co-Culture & Incubation cluster_readout Readout & Analysis P1 1. Engineer Cell Lines: - Jurkat T-Cells (PD-1+, NFAT-Luc) - CHO-K1 aAPCs (TCR Activator+, PD-L1+) C1 3. Seed aAPCs in 96-well plate P2 2. Prepare serial dilutions of test compounds (this compound or CA-170) C2 4. Add diluted compounds to wells P2->C2 C1->C2 C3 5. Add Jurkat Effector Cells C2->C3 C4 6. Incubate for 24 hours C3->C4 R1 7. Add Luciferase Assay Reagent C4->R1 R2 8. Measure Luminescence R1->R2 R3 9. Plot Data & Calculate EC50 R2->R3

Caption: Workflow for the T-Cell Activation Reporter Assay.

Conclusion

This compound and CA-170 represent two distinct approaches to small-molecule immune checkpoint inhibition. This compound is a well-defined PD-L1 inhibitor with a clear, direct mechanism of action and potent activity in both biochemical and cellular assays. CA-170, while showing promise in functional cell-based assays by rescuing T-cell activity from both PD-L1 and VISTA-mediated suppression, faces scrutiny regarding its direct interaction with PD-L1. Independent studies have failed to demonstrate direct binding, suggesting its clinical effects may arise from an alternative biological pathway.[3][5][11] For researchers, the choice between these or similar molecules depends on the experimental goal: this compound serves as a reliable tool for studying the direct consequences of PD-1/PD-L1 blockade, whereas CA-170 represents an agent with a potentially novel, albeit less understood, immunomodulatory mechanism.

References

A Head-to-Head Battle for T-Cell Reactivation: BMS-1001 Versus Anti-PD-L1 Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of a novel small-molecule inhibitor and established antibody therapies in the blockade of the PD-1/PD-L1 immune checkpoint.

In the rapidly evolving landscape of cancer immunotherapy, the PD-1/PD-L1 axis remains a critical target for unleashing the body's own immune system against tumors. While monoclonal antibodies targeting PD-L1 have become a cornerstone of treatment for various cancers, a new class of small-molecule inhibitors is emerging, offering potential advantages in terms of oral bioavailability and tissue penetration. This guide provides a detailed comparison of the efficacy of BMS-1001, a small-molecule PD-L1 inhibitor, with that of therapeutic anti-PD-L1 antibodies, based on available preclinical data.

Mechanism of Action: A Tale of Two Blockades

Both this compound and anti-PD-L1 antibodies aim to achieve the same therapeutic goal: preventing the interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and the Programmed Death-1 (PD-1) receptor on T-cells. This interaction serves as an "off switch" for T-cells, allowing cancer cells to evade immune destruction. By blocking this checkpoint, both drug classes aim to restore T-cell activation and enhance the anti-tumor immune response.

Anti-PD-L1 Antibodies: These are large protein therapeutics that bind to the extracellular domain of the PD-L1 protein. This binding physically obstructs the interaction between PD-L1 and PD-1, thereby preventing the inhibitory signal from being transmitted to the T-cell. Approved anti-PD-L1 antibodies include atezolizumab, avelumab, and durvalumab. Avelumab is unique in that it is a fully human IgG1 monoclonal antibody that can mediate antibody-dependent cell-mediated cytotoxicity (ADCC).

This compound: As a small-molecule inhibitor, this compound utilizes a different and more nuanced mechanism. It binds to a pocket on the surface of the PD-L1 protein, inducing a conformational change that leads to the dimerization of PD-L1. This dimerization effectively sequesters the PD-1 binding interface, preventing its interaction with the PD-1 receptor on T-cells and thus lifting the brake on T-cell activity.

Below is a diagram illustrating the distinct mechanisms of action.

cluster_0 Anti-PD-L1 Antibody Mechanism cluster_1 This compound Mechanism Tumor Cell_A Tumor Cell PD-L1_A PD-L1 PD-1_A PD-1 PD-L1_A->PD-1_A Interaction Blocked Anti-PD-L1 Ab Anti-PD-L1 Antibody Anti-PD-L1 Ab->PD-L1_A Binds & Blocks T-Cell_A T-Cell T-Cell_A->Tumor Cell_A T-Cell Remains Active Tumor Cell_B Tumor Cell PD-L1_B1 PD-L1 PD-L1_B2 PD-L1 PD-L1_B1->PD-L1_B2 Induces Dimerization PD-1_B PD-1 PD-L1_B1->PD-1_B Interaction Blocked This compound This compound This compound->PD-L1_B1 This compound->PD-L1_B2 T-Cell_B T-Cell T-Cell_B->Tumor Cell_B T-Cell Remains Active

Caption: Mechanisms of PD-1/PD-L1 blockade by antibodies and this compound.

In Vitro Efficacy: A Quantitative Look

Several in vitro assays have been employed to quantify the potency of this compound and compare it to anti-PD-L1 antibodies. These assays are crucial for determining the concentration at which these molecules elicit a biological response.

Parameter This compound Anti-PD-L1 Antibodies Assay Type
IC50 (Binding Affinity) 2.25 nMNot directly compared in the same studyHomogeneous Time-Resolved Fluorescence (HTRF)
EC50 (T-Cell Activation) In the three-digit nanomolar rangeSignificantly lower than this compoundJurkat T-cell activation reporter assay
Maximal T-Cell Activation Lower than therapeutic antibodiesHigher than this compoundJurkat T-cell activation reporter assay

Note: Direct head-to-head IC50 values for antibodies in the same HTRF assay as this compound were not available in the reviewed literature.

The available data indicates that while this compound is a potent binder of PD-L1, its ability to restore T-cell activation in vitro is less pronounced compared to therapeutic antibodies. Studies have shown that the EC50 values for T-cell activation are in the three-digit nanomolar range for this compound, and the maximal level of T-cell activation achieved is lower than that observed with anti-PD-L1 antibodies.

Preclinical In Vivo Efficacy: The Missing Piece

A critical aspect of drug development is the evaluation of efficacy in animal models of disease. To date, publicly available literature does not contain direct comparative studies of the in vivo anti-tumor efficacy of this compound and anti-PD-L1 antibodies. Such studies would be essential to understand how the in vitro differences in potency translate to a therapeutic setting, considering factors like pharmacokinetics, tumor penetration, and oral bioavailability of the small molecule.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the binding affinity (IC50) of inhibitors to the PD-1/PD-L1 interaction.

Start Start Reagents Reagents: - Recombinant human PD-1 - Recombinant human PD-L1 - HTRF donor & acceptor fluorophores - this compound or Antibody Start->Reagents Incubate Incubate reagents in microplate Reagents->Incubate Read Read HTRF signal on plate reader Incubate->Read Analyze Analyze data to determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical HTRF binding assay.

Methodology:

  • Recombinant human PD-1 and PD-L1 proteins are used. One of the proteins is typically tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., XL665).

  • The inhibitor (this compound or anti-PD-L1 antibody) at varying concentrations is pre-incubated with the PD-L1 protein.

  • The PD-1 protein is then added to the mixture.

  • The plate is incubated to allow for binding to reach equilibrium.

  • The HTRF signal is read on a compatible plate reader. A high signal indicates proximity of the donor and acceptor, meaning the PD-1/PD-L1 interaction is intact. A low signal indicates inhibition of the interaction.

  • The data is then plotted to determine the IC50 value, which is the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.

Jurkat T-Cell Activation Reporter Assay

This cell-based assay measures the ability of an inhibitor to restore T-cell activation in the presence of PD-L1.

Methodology:

  • Effector Cells: Jurkat T-cells are engineered to express a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element. These cells also express the PD-1 receptor.

  • Target Cells: A separate cell line (e.g., CHO cells) is engineered to express both a T-cell receptor (TCR) activator (e.g., an anti-CD3 antibody) and the PD-L1 ligand.

  • Co-culture: The effector Jurkat T-cells are co-cultured with the target cells. In the absence of an inhibitor, the PD-L1 on the target cells will bind to PD-1 on the Jurkat cells, inhibiting TCR signaling and thus luciferase expression.

  • Inhibitor Addition: this compound or an anti-PD-L1 antibody is added to the co-culture at various concentrations.

  • Incubation: The cells are incubated to allow for the inhibitor to block the PD-1/PD-L1 interaction and for T-cell activation to occur.

  • Luciferase Measurement: A luciferase substrate is added, and the resulting luminescence is measured. An increase in luminescence indicates restored T-cell activation.

  • Data Analysis: The results are used to generate dose-response curves and calculate EC50 values (the concentration of inhibitor that produces 50% of the maximum response).

Summary and Future Directions

This compound represents a promising new approach to targeting the PD-1/PD-L1 immune checkpoint. Its small-molecule nature offers potential advantages over antibody-based therapies. However, based on the currently available in vitro data, its potency in restoring T-cell activation appears to be lower than that of established anti-PD-L1 antibodies.

The critical next step in evaluating the comparative efficacy of this compound will be the generation and publication of head-to-head in vivo preclinical data. These studies will be essential to determine if the potential benefits of a small-molecule inhibitor, such as improved tumor penetration and oral bioavailability, can translate into superior or equivalent anti-tumor activity compared to monoclonal antibodies. Further research is also needed to explore the potential for combination therapies, where the distinct mechanisms and properties of small molecules and antibodies could be leveraged for synergistic effects.

Lack of BMS-1001 Cross-Reactivity with Murine PD-L1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, understanding the species-specific activity of investigational compounds is paramount for the accurate interpretation of preclinical data and the successful translation of novel therapies to the clinic. This guide provides a comparative analysis of the PD-L1 inhibitor BMS-1001, focusing on its cross-reactivity with murine PD-L1 and contrasting its performance with other known PD-L1 targeting agents.

Executive Summary

This compound is a potent small-molecule inhibitor of the human programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1). This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host immune system. While this compound effectively disrupts the human PD-1/PD-L1 axis, experimental evidence demonstrates a lack of significant binding and functional activity towards the murine ortholog of PD-L1. This species-specific activity profile has important implications for the design and interpretation of in vivo studies in mouse models. In contrast, other PD-L1 inhibitors, such as the therapeutic antibody atezolizumab, exhibit cross-reactivity with murine PD-L1, offering a valuable tool for preclinical investigations in immunocompetent mouse models.

Data Presentation: Comparative Binding Affinities

The following table summarizes the available quantitative data on the binding affinities of this compound and selected alternative PD-L1 inhibitors for both human and murine PD-L1.

CompoundCompound TypeHuman PD-L1 Binding AffinityMurine PD-L1 Binding AffinityCross-Reactivity
This compound Small MoleculeIC₅₀: 2.25 nM[1][2][3]Not ActiveNo
BMS-1166 Small MoleculeIC₅₀: 1.4 nM[4]Not Active[5][6]No
Atezolizumab Monoclonal AntibodyK_d_: 0.43 nM[7]K_d_: 0.13 nM[7]Yes
Durvalumab Monoclonal AntibodyHigh AffinityNot Cross-Reactive[8]No

Mechanism of Action: PD-1/PD-L1 Signaling Pathway

The PD-1/PD-L1 signaling pathway plays a crucial role in regulating T-cell activation and maintaining immune homeostasis. Engagement of PD-1 on activated T-cells by PD-L1, often expressed on tumor cells, delivers an inhibitory signal that dampens T-cell effector functions, allowing cancer cells to evade immune destruction.

PD1_Pathway cluster_TCell T-Cell cluster_TumorCell Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 Inhibition Inhibition PD1->Inhibition Signal 2 Inhibition->Activation MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 Binding BMS1001 This compound BMS1001->PDL1 Inhibits Binding

Caption: The PD-1/PD-L1 signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow: Assessing PD-L1 Binding

The determination of binding affinity is a critical step in characterizing the activity of PD-L1 inhibitors. MicroScale Thermophoresis (MST) is a powerful technique used to quantify biomolecular interactions in solution.

MST_Workflow start Start protein_prep Prepare fluorescently labeled PD-L1 start->protein_prep ligand_prep Prepare serial dilution of this compound start->ligand_prep mixing Mix labeled PD-L1 with this compound dilutions protein_prep->mixing ligand_prep->mixing incubation Incubate to reach binding equilibrium mixing->incubation mst_measurement Measure thermophoresis in MST instrument incubation->mst_measurement analysis Analyze data and determine binding affinity (Kd) mst_measurement->analysis end End analysis->end

Caption: A generalized workflow for determining the binding affinity of this compound to PD-L1 using MicroScale Thermophoresis.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay (for IC₅₀ Determination)

This assay is commonly used to determine the concentration of an inhibitor required to displace 50% of a known ligand from its target.

  • Reagents and Materials:

    • Recombinant human PD-L1 protein

    • Recombinant human PD-1 protein

    • Fluorescently labeled anti-tag antibody (e.g., anti-His6-Europium)

    • Fluorescently labeled binding partner (e.g., d2-labeled PD-1)

    • This compound or other test compounds

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • 384-well low-volume microplates

  • Procedure:

    • A solution of recombinant human PD-L1 is incubated with the anti-tag antibody labeled with Europium.

    • A serial dilution of the test compound (this compound) is prepared.

    • The test compound dilutions are added to the wells of the microplate.

    • The PD-L1/antibody mix is added to the wells containing the test compound.

    • The d2-labeled PD-1 is added to all wells to initiate the binding reaction.

    • The plate is incubated at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

    • The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two wavelengths is calculated.

    • The data are plotted as the HTRF ratio versus the logarithm of the inhibitor concentration.

    • The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

MicroScale Thermophoresis (MST) for Binding Affinity (K_d_) Determination

MST measures the motion of molecules in a microscopic temperature gradient, which is influenced by their size, charge, and hydration shell. Binding events that alter any of these properties can be quantified.

  • Reagents and Materials:

    • Recombinant human or murine PD-L1 protein

    • Fluorescent labeling kit (e.g., NHS-ester dye)

    • This compound or other test compounds

    • MST buffer (e.g., PBS with 0.05% Tween-20)

    • MST capillaries

    • MST instrument

  • Procedure:

    • Labeling: The target protein (PD-L1) is fluorescently labeled according to the manufacturer's protocol. Unconjugated dye is removed by purification (e.g., column chromatography).

    • Serial Dilution: A 16-point serial dilution of the unlabeled binding partner (this compound) is prepared in MST buffer.

    • Mixing: A constant concentration of the labeled PD-L1 is added to each dilution of the unlabeled compound.

    • Incubation: The mixtures are incubated for a short period (e.g., 5 minutes) at room temperature to allow for binding to reach equilibrium.

    • Capillary Loading: The samples are loaded into MST capillaries.

    • Measurement: The capillaries are placed in the MST instrument, and the thermophoresis of the labeled PD-L1 is measured in the presence of varying concentrations of the unlabeled compound.

  • Data Analysis:

    • The change in the normalized fluorescence (ΔF_norm_) is plotted against the logarithm of the ligand concentration.

    • The data are fitted to a K_d_ model (e.g., the law of mass action) to determine the dissociation constant (K_d_).

Conclusion

The available data clearly indicate that while this compound is a highly potent inhibitor of human PD-L1, it lacks cross-reactivity with murine PD-L1. This is a critical consideration for researchers utilizing mouse models for preclinical evaluation of PD-1/PD-L1 targeted therapies. For in vivo studies in standard syngeneic mouse models, alternative cross-reactive agents such as the antibody atezolizumab are more appropriate. The distinct species-specificity profiles of different PD-L1 inhibitors underscore the importance of careful target validation across species in the drug development pipeline.

References

Western Blot Analysis: Confirming PD-L1 Dimerization Induced by BMS-1001

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Western blot analysis to confirm Programmed Death-Ligand 1 (PD-L1) dimerization induced by the small molecule inhibitor BMS-1001. This guide includes experimental data, detailed protocols, and a comparison with alternative compounds.

The inhibition of the PD-1/PD-L1 immune checkpoint has emerged as a cornerstone of modern cancer immunotherapy. Small molecule inhibitors, such as this compound, offer a promising alternative to monoclonal antibodies. A key mechanism of action for this compound is the induction of PD-L1 dimerization, which sterically hinders its interaction with the PD-1 receptor on T-cells, thereby restoring anti-tumor immunity.[1][2][3] Western blot analysis, following a chemical cross-linking step, serves as a robust method to visualize and quantify this dimerization event.

Comparative Analysis of PD-L1 Dimerization Inducers

Several small molecules from the Bristol-Myers Squibb (BMS) portfolio have been identified as inducers of PD-L1 dimerization. While all function through a similar mechanism of stabilizing the PD-L1 dimer, their potencies in inhibiting the PD-1/PD-L1 interaction vary. The following table summarizes the key in vitro efficacy data for this compound and its alternatives.

CompoundTargetIC50 (nM) for PD-1/PD-L1 Interaction InhibitionKey Features
This compound PD-L12.25Orally active, low cellular toxicity.[4]
BMS-1166 PD-L11.4Potent inducer of PD-L1 dimerization.
BMS-202 PD-L118One of the first-generation PD-L1 dimerizing inhibitors.[3]
BMS-8 PD-L1146Induces formation of PD-L1 homodimers.

Experimental Workflow for Western Blot Analysis of PD-L1 Dimerization

The following diagram illustrates the key steps involved in performing a Western blot to detect this compound-induced PD-L1 dimerization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection recombinant_pdl1 Recombinant hPD-L1 bms1001 Incubate with this compound recombinant_pdl1->bms1001 crosslinking Chemical Cross-linking (BS3) bms1001->crosslinking sds_page SDS-PAGE crosslinking->sds_page Quench reaction & add loading buffer transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-PD-L1) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for Western blot analysis of PD-L1 dimerization.

Detailed Experimental Protocol

This protocol is based on methodologies reported for the analysis of BMS compound-induced PD-L1 dimerization.

1. Sample Preparation and Cross-linking:

  • Protein Incubation: Incubate purified recombinant human PD-L1 (e.g., 10 µg) with the desired concentration of this compound (or alternative compounds) in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS) for 1 hour at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.

  • Cross-linking: Add the cross-linking agent Bis(sulfosuccinimidyl)suberate (BS3) to a final concentration of 1 mM. Incubate the reaction for 30 minutes at room temperature.

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.

2. SDS-PAGE and Western Blotting:

  • Sample Denaturation: Add 4x Laemmli sample buffer to the cross-linked samples and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until adequate separation of protein bands is achieved. Include a protein ladder to determine molecular weights. The PD-L1 monomer is expected to run at approximately 45-55 kDa, and the dimer at 90-110 kDa.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PD-L1 overnight at 4°C with gentle agitation. The dilution of the antibody should be optimized according to the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing the membrane again with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

3. Data Analysis:

  • Quantify the band intensities for the monomeric and dimeric forms of PD-L1 using densitometry software.

  • Calculate the percentage of dimerized PD-L1 relative to the total PD-L1 (monomer + dimer) for each condition.

  • Compare the dimerization efficiency of this compound with that of alternative compounds.

PD-L1 Dimerization and Signaling Pathway

The binding of this compound to PD-L1 induces a conformational change that promotes the formation of a stable PD-L1 dimer. This dimerization physically obstructs the binding site for PD-1, thereby inhibiting the downstream signaling cascade that leads to T-cell exhaustion.

signaling_pathway cluster_pd1_pdl1 PD-1/PD-L1 Interaction cluster_bms1001_inhibition Inhibition by this compound PDL1_monomer PD-L1 Monomer PD1 PD-1 Receptor PDL1_monomer->PD1 Binding PDL1_dimer PD-L1 Dimer T_cell_exhaustion T-Cell Exhaustion PD1->T_cell_exhaustion Inhibitory Signal BMS1001 This compound BMS1001->PDL1_monomer Induces Dimerization PD1_blocked PD-1 Receptor (Binding Blocked) PDL1_dimer->PD1_blocked Steric Hindrance T_cell_activation T-Cell Activation PD1_blocked->T_cell_activation Inhibition Reversed

Caption: this compound induces PD-L1 dimerization, blocking PD-1 binding.

Conclusion

Western blot analysis following chemical cross-linking is a valuable and accessible method to confirm the dimerization of PD-L1 induced by small molecule inhibitors like this compound. This technique allows for a direct visualization and semi-quantitative comparison of the efficacy of different compounds in promoting this key mechanistic step. For researchers in immuno-oncology and drug development, this method provides crucial evidence for the mode of action of novel PD-L1-targeting therapeutics.

References

Assessing the Specificity of BMS-1001 for PD-L1 Over Other B7 Family Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule inhibitor BMS-1001, focusing on its specificity for Programmed Death-Ligand 1 (PD-L1) in contrast to other members of the B7 family of immunoregulatory proteins. While direct comparative binding data across the entire B7 family for this compound is not extensively available in the public domain, this document synthesizes existing data on its potent PD-L1 activity and includes qualitative evidence of its selectivity.

Introduction to this compound and the B7 Family

This compound is a small molecule inhibitor designed to disrupt the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1 (also known as B7-H1 or CD274)[1]. This interaction is a critical immune checkpoint that tumor cells can exploit to evade the host immune response. By blocking this pathway, this compound aims to restore T-cell mediated anti-tumor immunity[1]. The B7 family of proteins is a group of transmembrane ligands that play a crucial role in the co-stimulation and co-inhibition of T-cell responses. Key members include PD-L1, PD-L2 (B7-DC), B7-1 (CD80), B7-2 (CD86), B7-H3, and B7-H4[2][3]. Given the structural similarities within this family, assessing the specificity of a targeted inhibitor like this compound is paramount to understanding its mechanism of action and potential off-target effects.

Quantitative Analysis of this compound Interaction with PD-L1

This compound has been shown to be a potent inhibitor of the PD-1/PD-L1 interaction. The following table summarizes the available quantitative data for this interaction.

MetricValueAssaySource
IC50 2.25 nMHomogeneous Time-Resolved Fluorescence (HTRF) Binding Assay[4][5]
EC50 253 nMT-cell Activation Luciferase Reporter Assay[6]

Specificity of this compound: Evidence and Inferences

In a study utilizing Surface Plasmon Resonance (SPR), a series of BMS PD-L1 inhibitors, including compounds structurally related to this compound, were tested for their binding to Fc-B7-1. The results demonstrated that none of the tested BMS inhibitors showed any binding to B7-1, indicating a high degree of specificity for PD-L1 over this key B7 family member[7]. This finding suggests that the binding pocket for this series of small molecules on PD-L1 is not conserved in B7-1.

While data for other B7 family members such as PD-L2, B7-2, B7-H3, and B7-H4 is lacking, the high potency of this compound for PD-L1 in the nanomolar range, combined with the demonstrated lack of binding to B7-1 for similar compounds, supports a strong inference of its high specificity.

Signaling Pathway and Mechanism of Action

This compound functions by binding directly to PD-L1, which induces its dimerization[1]. This induced dimerization sterically hinders the interaction of PD-L1 with its receptor, PD-1, on T-cells. The blockade of this inhibitory signal restores T-cell receptor (TCR) signaling and subsequent anti-tumor immune responses.

PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell cluster_Inhibitor Inhibitor PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal PDL1->PD1 MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 Activation T-Cell Activation PD1->Activation Inhibition TCR->Activation Activation Signal BMS1001 This compound BMS1001->PDL1 Binding and Dimerization

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This in vitro assay is used to determine the IC50 value of this compound for the PD-1/PD-L1 interaction.

  • Reagents: Recombinant human PD-L1 protein, recombinant human PD-1 protein labeled with a donor fluorophore (e.g., Europium cryptate), and an acceptor fluorophore-labeled anti-tag antibody that binds PD-L1.

  • Procedure:

    • A constant concentration of PD-L1 and labeled PD-1 are incubated together in a microplate.

    • Serial dilutions of this compound are added to the wells.

    • The acceptor-labeled antibody is added.

    • The plate is incubated to allow for binding to reach equilibrium.

  • Detection: The plate is read on an HTRF-compatible reader. Excitation of the donor fluorophore results in fluorescence resonance energy transfer (FRET) to the acceptor fluorophore when PD-1 and PD-L1 are in close proximity.

  • Data Analysis: The HTRF signal is inversely proportional to the concentration of this compound. The IC50 value is calculated by fitting the data to a dose-response curve.

T-Cell Activation Luciferase Reporter Assay

This cell-based assay measures the functional effect of this compound on restoring T-cell activation and is used to determine the EC50 value.

  • Cell Lines:

    • Effector Cells (ECs): A T-lymphocyte cell line (e.g., Jurkat) engineered to express PD-1 and contain a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter.

    • Artificial Antigen-Presenting Cells (aAPCs): A cell line (e.g., CHO-K1) engineered to express a T-cell receptor (TCR) agonist and PD-L1.

  • Procedure:

    • ECs and aAPCs are co-cultured in a microplate.

    • Serial dilutions of this compound are added to the wells.

    • The cells are incubated for a set period (e.g., 24 hours) to allow for T-cell activation and luciferase expression.

  • Detection: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the level of T-cell activation. The EC50 value is calculated by fitting the data to a dose-response curve.

Experimental Workflow for Specificity Assessment

A comprehensive assessment of this compound's specificity would involve a multi-tiered approach, starting with in vitro binding assays followed by cell-based functional assays.

Specificity_Workflow cluster_invitro In Vitro Binding Assays cluster_cellbased Cell-Based Functional Assays cluster_proteins Target Proteins HTRF HTRF Binding Assay TCell_Activation T-Cell Activation Assay HTRF->TCell_Activation SPR Surface Plasmon Resonance (SPR) SPR->TCell_Activation Off_Target_Signaling Off-Target Signaling Assay TCell_Activation->Off_Target_Signaling PDL1 PD-L1 PDL1->HTRF PDL1->SPR PDL2 PD-L2 PDL2->HTRF PDL2->SPR B7_1 B7-1 B7_1->HTRF B7_1->SPR B7_2 B7-2 B7_2->HTRF B7_2->SPR B7_H3 B7-H3 B7_H3->HTRF B7_H3->SPR B7_H4 B7-H4 B7_H4->HTRF B7_H4->SPR BMS1001 This compound BMS1001->HTRF BMS1001->SPR

Caption: Proposed experimental workflow for assessing this compound specificity.

Logical Relationship of this compound Specificity

Based on the available data, the logical relationship of this compound's binding preference is heavily skewed towards PD-L1.

Specificity_Logic BMS1001 This compound PDL1 PD-L1 BMS1001->PDL1 High Affinity Binding (Potent Inhibition) Other_B7 Other B7 Family Proteins (PD-L2, B7-1, B7-2, etc.) BMS1001->Other_B7 Negligible or No Binding (High Specificity)

Caption: Logical diagram illustrating the high specificity of this compound for PD-L1.

Conclusion

This compound is a potent and, based on available evidence for its compound class, likely highly specific inhibitor of the PD-1/PD-L1 interaction. The quantitative data from HTRF and cell-based assays confirm its high potency for PD-L1. While comprehensive screening data against the entire B7 family is not publicly available, the lack of binding to B7-1 by related compounds provides a strong indication of its selectivity. Further studies directly comparing the binding affinity of this compound across all B7 family members would be beneficial to definitively establish its complete specificity profile. For researchers in immuno-oncology and drug development, this compound represents a promising tool for the targeted inhibition of the PD-L1 pathway.

References

A Comparative Analysis of BMS-1001 Potency Against Leading PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the potency of the small molecule inhibitor BMS-1001 in relation to established monoclonal antibody therapies targeting the PD-1/PD-L1 immune checkpoint.

This guide provides a detailed comparison of the investigational small molecule PD-L1 inhibitor, this compound, with the approved monoclonal antibody inhibitors Pembrolizumab (Keytruda®), Nivolumab (Opdivo®), Atezolizumab (Tecentriq®), and Durvalumab (Imfinzi®). The data presented herein is collated from publicly available research to facilitate an objective evaluation of their relative potencies in well-defined in vitro assays.

Data Presentation: Potency Comparison

The following tables summarize the inhibitory potency of this compound and approved PD-1/PD-L1 inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50) from biochemical binding assays and the half-maximal effective concentration (EC50) from cell-based functional assays. To ensure a standardized comparison, all values have been converted to nanomolar (nM) concentrations.

Table 1: Biochemical Potency in Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay measures the direct binding interaction between PD-1 and PD-L1 proteins. A lower IC50 value indicates a higher binding affinity and potency.

InhibitorTargetIC50 (nM)
This compoundPD-L12.25[1]
AtezolizumabPD-L12.25[2]
DurvalumabPD-L10.1[3]
PembrolizumabPD-1~0.1 - 0.3
NivolumabPD-1Not readily available in HTRF format

Table 2: Cell-Based Functional Potency in Reporter Gene Assay

This assay measures the ability of the inhibitor to block PD-1/PD-L1 signaling and restore T-cell activation, typically measured by the expression of a reporter gene like luciferase. A lower EC50 value indicates greater potency in a cellular context.

InhibitorTargetEC50 (ng/mL)Molecular Weight (kDa)EC50 (nM)
This compoundPD-L1Not directly reported, cell-based EC50 of 253 nM[4]0.595253
AtezolizumabPD-L16.46[5]~145[6][7][8][9]~0.045
AvelumabPD-L16.15[5]~144[10]~0.043
DurvalumabPD-L17.64[5]~146[1][][12]~0.052
PembrolizumabPD-139.90[5]~149[4][13][14]~0.268
NivolumabPD-176.17[5]~146[5][15]~0.522

Note: The molecular weight of monoclonal antibodies can have slight variations based on post-translational modifications. The values used for conversion are approximate and based on available data.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for PD-1/PD-L1 Interaction

This protocol outlines a typical method for assessing the direct binding inhibition of the PD-1/PD-L1 interaction.

Principle: This is a competitive binding assay based on Förster's Resonance Energy Transfer (FRET). Recombinant PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Materials:

  • Recombinant human PD-1 protein (tagged with a FRET donor, e.g., anti-tag-Europium Cryptate)

  • Recombinant human PD-L1 protein (tagged with a FRET acceptor, e.g., anti-tag-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Test compounds (e.g., this compound) and reference inhibitors

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of the 384-well plate.

  • Add the tagged PD-1 and PD-L1 proteins to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

PD-1/PD-L1 Blockade Reporter Gene Assay

This protocol describes a common cell-based method to measure the functional consequence of blocking the PD-1/PD-L1 pathway.

Principle: This assay utilizes two engineered cell lines: an effector T-cell line (e.g., Jurkat) that co-expresses human PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT response element), and an antigen-presenting cell (APC) line that expresses human PD-L1 and a T-cell receptor (TCR) activator. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low reporter gene expression. An inhibitor that blocks this interaction will restore T-cell activation and lead to an increase in the reporter signal.

Materials:

  • PD-1 Effector Cells (e.g., Jurkat-PD-1-NFAT-luciferase)

  • PD-L1 APC Cells (e.g., CHO-K1-PD-L1-TCR activator)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound) and reference inhibitors

  • 96-well white, flat-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bio-Glo™)

  • Luminometer

Procedure:

  • Seed the PD-1 Effector Cells into the wells of a 96-well plate.

  • Prepare serial dilutions of the test compounds and reference inhibitors in cell culture medium.

  • Add the diluted compounds to the wells containing the effector cells.

  • Add the PD-L1 APC Cells to the wells to initiate the co-culture.

  • Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 6-24 hours) to allow for cell-cell interaction and reporter gene expression.

  • After incubation, add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the inhibitor concentration.

  • Determine the EC50 value by fitting the data to a four-parameter logistic curve.

Mandatory Visualization

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell cluster_Inhibitors Inhibitors TCR TCR PI3K PI3K TCR->PI3K Activation Signal CD28 CD28 CD28->PI3K PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation SHP2->PI3K Inhibits MHC MHC MHC->TCR Signal 1 CD80_86 CD80/86 CD80_86->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS1001 This compound BMS1001->PDL1 Blocks Interaction mAbs PD-1/PD-L1 mAbs mAbs->PD1 mAbs->PDL1

Caption: PD-1/PD-L1 signaling pathway and points of inhibition.

Reporter_Assay_Workflow start Start plate_effector Seed PD-1 Effector Cells (e.g., Jurkat-PD-1-NFAT-Luc) start->plate_effector add_inhibitor Add Serial Dilutions of Inhibitor (e.g., this compound) plate_effector->add_inhibitor add_apc Add PD-L1 APCs (e.g., CHO-PD-L1-TCRa) add_inhibitor->add_apc incubate Co-culture Incubation (37°C, 6-24h) add_apc->incubate add_reagent Add Luciferase Assay Reagent incubate->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence analyze Data Analysis (Calculate EC50) read_luminescence->analyze end End analyze->end

Caption: Workflow for a PD-1/PD-L1 reporter gene assay.

References

Safety Operating Guide

Proper Disposal of BMS-1001: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat all BMS-1001 waste as hazardous chemical waste. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, stringent disposal protocols are mandatory to ensure personnel safety and environmental protection. [1]

This guide provides detailed procedures for the proper disposal of this compound, a potent research compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with institutional and regulatory standards.

Summary of Key Disposal Principles

All materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers, must be disposed of through an approved hazardous waste management program.[1] Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain.[2]

Quantitative and Chemical Data

The following table summarizes key quantitative and chemical properties of this compound hydrochloride.

PropertyValueReference
CAS Number 2113650-04-5[1][2][3]
Molecular Formula C₃₅H₃₄N₂O₇ • HCl[2]
Formula Weight 631.1 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥95%[2]
Solubility Soluble in DMSO[2][3][4]
Storage (Powder) -20°C[2][4]
Storage (in Solvent) -80°C[4]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound waste.

Waste Segregation and Collection
  • Designated Waste Container: All solid and liquid waste contaminated with this compound must be collected in a designated, leak-proof hazardous waste container.[1][5] The container must be compatible with the chemical nature of the waste.

  • Solid Waste: This includes, but is not limited to:

    • Unused or expired this compound powder.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Contaminated lab supplies (pipette tips, tubes, vials, etc.).

  • Liquid Waste: This includes:

    • Solutions containing this compound.

    • Solvent rinsates from cleaning contaminated glassware or containers.

Labeling of Hazardous Waste

Proper labeling is critical for safety and compliance.

  • "Hazardous Waste" Label: The waste container must be clearly labeled with the words "Hazardous Waste."[1]

  • Full Chemical Name: The label must include the full chemical name: "this compound hydrochloride."[1] Avoid using abbreviations or chemical formulas.

  • Hazard Identification: The label should clearly indicate the hazards associated with this compound: "Acutely Toxic" and "Hazardous to the Environment."[6]

Storage of Hazardous Waste
  • Secure Location: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[1][5]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[1][5]

Disposal of Empty Containers

Empty containers that once held this compound must be treated as hazardous waste due to residual contamination.[5]

  • Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the this compound).[1][5]

  • Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[1][5]

  • Deface Label: After triple-rinsing, the original product label on the container should be defaced or removed before the container itself is disposed of through the appropriate waste stream as advised by your institution's Environmental Health and Safety (EHS) office.

Arranging for Waste Pickup
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup for the this compound waste.

  • Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup, including any specific paperwork or online forms that need to be completed.

Experimental Protocols

While specific experimental protocols for this compound are diverse, any procedure generating waste must incorporate the disposal steps outlined above. For instance, in a cell-based assay using this compound dissolved in DMSO, all media containing the compound, as well as any pipette tips and culture plates that have come into contact with it, must be collected as this compound hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BMS1001_Disposal_Workflow start Start: Generation of This compound Waste is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Liquid Waste: - Solutions - Rinsates is_liquid->liquid_waste Liquid solid_waste Solid Waste: - Unused powder - Contaminated PPE - Contaminated labware is_liquid->solid_waste Solid collect_waste Collect in a designated, compatible, and sealed hazardous waste container. liquid_waste->collect_waste is_container Is it an empty product container? solid_waste->is_container is_container->collect_waste No triple_rinse Triple-rinse the container with a suitable solvent. is_container->triple_rinse Yes label_container Label container with: - 'Hazardous Waste' - 'this compound hydrochloride' - Hazard symbols (Toxic, Env. Hazard) collect_waste->label_container store_waste Store in a secure, designated area with secondary containment. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end End: Waste is properly disposed of by EHS. contact_ehs->end collect_rinsate Collect all rinsate as liquid hazardous waste. triple_rinse->collect_rinsate collect_rinsate->liquid_waste

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling BMS-1001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of BMS-1001, a potent PD-1/PD-L1 interaction inhibitor. This document provides immediate, essential safety protocols and logistical information to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS) for this compound hydrochloride.

Personal Protective Equipment Specifications and Use
Eye and Face Protection Use chemical safety goggles and/or a face shield.
Skin and Body Protection Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and closed-toe shoes.
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

Storage and Stability

Proper storage of this compound is crucial to maintain its stability and efficacy.[1] The following table outlines the recommended storage conditions.

Storage Condition Temperature Duration
Powder (Long-term) -20°C≥ 4 years[1]
In Solvent (e.g., DMSO) -80°CInformation not available
Shipping Room temperature (continental US)May vary elsewhere[1]

Operational Plan: Handling and Disposal

A clear and systematic approach to handling and disposing of this compound will minimize risks and ensure a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably a chemical fume hood.

  • Weighing and Reconstitution:

    • For weighing the solid compound, use an analytical balance within a ventilated enclosure.

    • To reconstitute, slowly add the recommended solvent (e.g., DMSO) to the vial containing the this compound powder to the desired concentration.

  • Use in Experiments: When using this compound in experimental setups, maintain all PPE and work within a designated area to prevent cross-contamination.

  • Spill Management: In case of a spill, immediately alert personnel in the area. Contain the spill with absorbent material. Clean the area with an appropriate decontaminating agent, and dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Place all used vials, pipette tips, and other contaminated disposable materials into a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a sealed, labeled, and chemical-resistant waste container.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow: Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

BMS1001_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab coat - Safety goggles - Nitrile gloves prep_workspace Prepare Workspace - Chemical fume hood - Decontamination supplies ready prep_ppe->prep_workspace weigh Weighing (in ventilated enclosure) prep_workspace->weigh reconstitute Reconstitution (add solvent, e.g., DMSO) weigh->reconstitute experiment Experimental Use reconstitute->experiment collect_solid Collect Solid Waste (vials, tips, gloves) experiment->collect_solid collect_liquid Collect Liquid Waste (solutions) experiment->collect_liquid spill Spill? experiment->spill ehs_disposal Dispose via EHS (Follow institutional & legal guidelines) collect_solid->ehs_disposal collect_liquid->ehs_disposal spill->collect_solid No spill_procedure Spill Containment & Cleanup spill->spill_procedure Yes spill_procedure->collect_solid

Caption: Workflow for safe handling and disposal of this compound.

By adhering to these guidelines, researchers can mitigate the risks associated with handling the potent inhibitor this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before working with any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.